Product packaging for [DAla4] Substance P (4-11)(Cat. No.:)

[DAla4] Substance P (4-11)

Cat. No.: B15141634
M. Wt: 940.1 g/mol
InChI Key: UBTXIXKYOWTVEU-QVQAXNPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[DAla4] Substance P (4-11) is a useful research compound. Its molecular formula is C44H65N11O10S and its molecular weight is 940.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [DAla4] Substance P (4-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [DAla4] Substance P (4-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H65N11O10S B15141634 [DAla4] Substance P (4-11)

Properties

Molecular Formula

C44H65N11O10S

Molecular Weight

940.1 g/mol

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]pentanediamide

InChI

InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63)/t26-,29+,30+,31+,32+,33+,34+/m1/s1

InChI Key

UBTXIXKYOWTVEU-QVQAXNPISA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

Substance P (4-11): A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter and neuromodulator involved in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, and cellular proliferation.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1] The C-terminal fragment, Substance P (4-11) (SP(4-11)), has emerged as a significant agonist with high selectivity for the NK1R, making it a valuable tool for dissecting the specific roles of this receptor system.[3] This technical guide provides an in-depth analysis of the mechanism of action of SP(4-11), focusing on its receptor binding, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Receptor Binding Profile of Substance P (4-11)

Substance P (4-11) demonstrates a pronounced selectivity for the neurokinin-1 receptor. While the parent peptide, Substance P, can interact with NK2 and NK3 receptors, albeit with lower affinity, its C-terminal fragments, including SP(4-11), exhibit a more focused interaction with NK1R.[4][5] This selectivity is crucial for its utility in targeted research and potential therapeutic applications.

Quantitative analysis of the binding affinity of SP(4-11) and related peptides to the human NK1 receptor has been determined through radioligand displacement studies. These assays typically involve the competition between the unlabeled peptide and a radiolabeled ligand for binding to the receptor.

LigandReceptorBinding Affinity (Ki)
Substance P (4-11)Human NK137 nM
Substance PHuman NK12.1 nM
Neurokinin AHuman NK11933 nM
SeptideHuman NK12417 nM

Table 1: Comparative binding affinities of various tachykinin peptides for the human NK1 receptor. Data sourced from equilibrium radioligand displacement studies.[6]

Signal Transduction Pathways

Upon binding to the NK1 receptor, Substance P (4-11) initiates a cascade of intracellular signaling events. The NK1 receptor is primarily coupled to the Gq/11 family of G-proteins, with a secondary coupling to Gs proteins having also been reported.[7][8]

Gq/11-Mediated Pathway

The predominant signaling pathway activated by SP(4-11) is the Gq/11 pathway, which leads to the mobilization of intracellular calcium.[7][9]

  • G-protein Activation: Binding of SP(4-11) to the NK1R induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This involves the exchange of GDP for GTP on the α-subunit of the G-protein.

  • Phospholipase C Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme, phospholipase C (PLC).[7][10]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[10]

  • Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[10]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP(4-11) SP(4-11) NK1R NK1 Receptor SP(4-11)->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates targets

Gq/11 Signaling Pathway for SP(4-11)
Gs-Mediated Pathway

In addition to the Gq/11 pathway, the NK1 receptor can also couple to Gs proteins, leading to the production of cyclic AMP (cAMP). However, there is evidence to suggest that C-terminal fragments of Substance P may have a diminished ability to stimulate cAMP production compared to the full-length peptide.[7][8]

  • G-protein Activation: Upon SP(4-11) binding, the NK1R activates the Gs protein, causing the Gαs subunit to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[11]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (camp).[11]

  • Protein Kinase A Activation: cAMP acts as a second messenger, activating protein kinase A (PKA).[11]

  • Cellular Response: PKA then phosphorylates downstream targets, leading to a cellular response.[11]

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP(4-11) SP(4-11) NK1R NK1 Receptor SP(4-11)->NK1R Binds Gs Gs NK1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

Gs Signaling Pathway for SP(4-11)

Experimental Protocols

The characterization of the mechanism of action of Substance P (4-11) relies on a suite of well-established experimental techniques.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Substance P (4-11) for the NK1 receptor.

Methodology: A competitive radioligand binding assay is performed using cell membranes expressing the NK1 receptor.

  • Membrane Preparation: Cells stably or transiently expressing the NK1 receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. Protein concentration is determined using a standard protein assay.[12]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [3H]SR140333) and varying concentrations of unlabeled Substance P (4-11).[13]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[12][13]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of SP(4-11) that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.[13]

Binding_Assay_Workflow A Prepare NK1R-expressing cell membranes B Incubate membranes with radiolabeled antagonist and varying [SP(4-11)] A->B C Rapid filtration to separate bound and free radioligand B->C D Quantify radioactivity on filters C->D E Calculate IC50 and Ki values D->E Calcium_Assay_Workflow A Plate NK1R-expressing cells and load with Fluo-4 AM B Measure baseline fluorescence A->B C Add varying concentrations of SP(4-11) B->C D Monitor fluorescence change in real-time C->D E Generate dose-response curve and calculate EC50 D->E cAMP_Assay_Workflow A Co-transfect cells with NK1R and GloSensor™ cAMP biosensor B Plate cells and equilibrate with GloSensor™ reagent A->B C Add varying concentrations of SP(4-11) B->C D Measure luminescence C->D E Generate dose-response curve and calculate EC50 D->E

References

The Discovery and Synthesis of [DAla4] Substance P (4-11): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of [DAla4] Substance P (4-11), a key analog of the neuropeptide Substance P (SP). This document details the solid-phase synthesis methodology, purification, and characterization techniques, as well as the experimental protocols for determining its biological activity. Furthermore, it elucidates the known signaling pathways associated with the neurokinin-1 (NK1) receptor, the primary target of this C-terminal SP fragment. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling cascades are visualized using diagrams.

Introduction

Substance P (SP), an undecapeptide neurotransmitter, plays a crucial role in pain perception, inflammation, and various physiological processes. Its biological effects are mediated through neurokinin (NK) receptors, with the NK1 receptor being its preferred target. The C-terminal fragment of SP, particularly the sequence from position 4 to 11, is critical for receptor binding and activation. The substitution of the native L-Alanine at position 4 with its D-isomer, resulting in [DAla4] Substance P (4-11), has been a subject of interest in the development of SP analogs with modified stability and activity. This guide explores the foundational aspects of this important analog.

Synthesis and Purification

The synthesis of [DAla4] Substance P (4-11) is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely adopted method for creating peptides in a stepwise manner on a solid support. The most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

The following protocol outlines the general steps for the synthesis of [DAla4] Substance P (4-11) with the sequence {D-Ala}-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.

  • Resin Selection and Preparation: A Rink Amide resin is commonly used to obtain a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF. This step is repeated for each subsequent amino acid addition.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid (e.g., Fmoc-Met-OH for the first coupling) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form the peptide bond. The sequence is built from the C-terminus to the N-terminus.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide powder.

Purification and Characterization

The crude synthetic peptide requires purification to remove impurities generated during synthesis.

Purification:

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

  • Stationary Phase: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.

  • Detection: The peptide is detected by monitoring UV absorbance at 210-220 nm.

  • Fraction Collection and Analysis: Fractions containing the purified peptide are collected, analyzed for purity by analytical HPLC, and pooled. The final product is obtained by lyophilization.

Characterization:

  • Method: Mass spectrometry (MS) is used to confirm the identity of the synthetic peptide by verifying its molecular weight.

  • Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods.

Biological Activity

[DAla4] Substance P (4-11) has been characterized as an inhibitor of radiolabeled tachykinin binding to their receptors in rat brain cortex membranes.

Quantitative Data

The inhibitory activity of [DAla4] Substance P (4-11) is summarized in the table below.

RadioligandTargetIC50 (µM)Reference
125I-Bolton Hunter-conjugated Substance PRat Brain Cortex Membranes0.15
125I-Bolton Hunter-conjugated EledoisinRat Brain Cortex Membranes0.5
Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized protocol based on the methodology described for similar tachykinin receptor binding assays.

  • Membrane Preparation: Rat brain cortices are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Binding Assay:

    • A fixed concentration of the radioligand (125I-Bolton Hunter-conjugated Substance P or Eledoisin) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor peptide ([DAla4] Substance P (4-11)) are added to the incubation mixture.

    • The incubation is carried out at a specific temperature (e.g., room temperature or 30°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Signaling Pathways

Substance P and its analogs exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1 receptor. This interaction initiates a cascade of intracellular signaling events.

NK1 Receptor Signaling

The NK1 receptor is known to couple to multiple G proteins, predominantly Gq and Gs.

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gs Pathway: Coupling to the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).

The specific signaling bias of [DAla4] Substance P (4-11) (i.e., its preference for activating the Gq versus the Gs pathway) has not been extensively detailed in the readily available literature. However, as a C-terminal fragment analog, it is expected to primarily engage the core signaling mechanisms of the NK1 receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_assay Biological Assay synthesis Fmoc Solid-Phase Peptide Synthesis purification RP-HPLC synthesis->purification characterization Mass Spectrometry purification->characterization Purity & Identity Confirmation assay Competitive Radioligand Binding Assay characterization->assay data IC50 Determination assay->data

General experimental workflow for the synthesis and evaluation of [DAla4] Substance P (4-11).
Signaling Pathway

signaling_pathway ligand [DAla4] SP (4-11) receptor NK1 Receptor (GPCR) ligand->receptor gq Gq receptor->gq activates gs Gs receptor->gs activates plc Phospholipase C (PLC) gq->plc activates ac Adenylyl Cyclase (AC) gs->ac activates pip2 PIP2 plc->pip2 hydrolyzes atp ATP ac->atp converts ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca2+] i ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc activates camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response ca2->response pkc->response pka->response

Generalized signaling pathways of the NK1 receptor upon activation.

In Vivo Effects of [DAla4] Substance P (4-11) Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies detailing the comprehensive effects of [DAla4] Substance P (4-11) administration are limited in publicly available scientific literature. This guide synthesizes available data on the closely related parent molecule, Substance P (SP), and its C-terminal fragments to provide a foundational understanding and infer potential biological activities of [DAla4] Substance P (4-11). The information presented herein should be used as a starting point for further investigation.

Introduction to Substance P and its Analogs

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB).[1] These peptides are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1] SP exerts its effects by binding to neurokinin (NK) receptors, with a preferential affinity for the NK1 receptor.[1][2] The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events.[3]

[DAla4] Substance P (4-11) is a C-terminal fragment of Substance P, indicating it comprises amino acids 4 through 11 of the parent peptide. The "[DAla4]" notation signifies that the original fourth amino acid has been substituted with D-Alanine. Such modifications are often employed to alter the peptide's stability, receptor binding affinity, and biological activity. In vitro studies have characterized [DAla4] Substance P (4-11) as an analog of Substance P that inhibits the binding of other tachykinins to rat brain cortex membranes.[3][4]

In Vitro Receptor Binding Profile

Quantitative data on the in vitro binding affinity of [DAla4] Substance P (4-11) provides insights into its potential as a modulator of tachykinin receptors.

LigandPreparationIC50Reference
[DAla4] Substance P (4-11)Rat brain cortex membranes0.15 µM (vs. 125I-Bolton Hunter-conjugated Substance P)[4]
[DAla4] Substance P (4-11)Rat brain cortex membranes0.5 µM (vs. 125I-Bolton Hunter-conjugated Eledoisin)[4]

Inferred In Vivo Effects Based on Substance P and C-Terminal Fragment Studies

While direct in vivo data for [DAla4] Substance P (4-11) is scarce, studies on Substance P and its C-terminal fragments provide a framework for predicting its potential physiological roles.

Neuromodulatory Effects

Dopamine Release: C-terminal fragments of SP have been shown to influence dopaminergic pathways. For instance, the intraperitoneal administration of a C-terminal heptapeptide analog, [pGlu5, MePhe8, Sar9]SP5-11, at a dose of 37 nmol/kg, led to an increase in extracellular dopamine concentrations in the nucleus accumbens of freely moving rats.[5] Conversely, peripheral administration of Substance P (50 or 250 micrograms/kg, IP) in anesthetized rats resulted in a decrease in extracellular dopamine in the neostriatum.[6] These findings suggest that C-terminal fragments of SP can modulate dopamine release in brain regions associated with reward and motor control.

Memory and Learning: Peripherally administered Substance P has demonstrated memory-enhancing effects in rats.[7] However, these effects were attributed to the N-terminal sequence of SP, with C-terminal fragments showing no significant impact on memory in those studies.[7]

Anxiety: Central administration of Substance P has been shown to induce anxiogenic-like behaviors in mice.[2][8] This suggests a potential role for SP and its analogs in the modulation of anxiety and stress responses.

Immunomodulatory Effects

In vivo studies have demonstrated that Substance P can modulate immune function. Continuous administration of Substance P via a miniosmotic pump in mice led to increased proliferation of lymphocytes from the spleen and Peyer's patches, as well as an increase in immunoglobulin synthesis, particularly IgA.[9][10]

Effects on Wound Healing

Exogenous administration of Substance P has been shown to promote wound healing in a laser-induced skin-wound model in rats.[11] This effect is thought to be mediated through neurite outgrowth and the involvement of the NK1 receptor.[11]

Experimental Protocols

The following are examples of experimental methodologies used in the in vivo study of Substance P and its analogs. These can serve as a reference for designing future studies on [DAla4] Substance P (4-11).

In Vivo Microdialysis for Dopamine Measurement
  • Subjects: Freely moving or anesthetized rats.[5][6]

  • Procedure:

    • Implantation of a microdialysis probe into the target brain region (e.g., nucleus accumbens, neostriatum).[5][6]

    • Perfusion of the probe with artificial cerebrospinal fluid.

    • Collection of dialysate samples at regular intervals.

    • Administration of the test compound (e.g., intraperitoneally).[5][6]

    • Analysis of dopamine and its metabolites in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]

Behavioral Testing for Anxiety (Elevated Plus-Maze)
  • Subjects: Male and female mice.[8]

  • Procedure:

    • Central injection of the test compound (e.g., Substance P).[8]

    • Acclimatization of the animals to the testing room.

    • Placement of the mouse at the center of an elevated plus-maze, which consists of two open and two closed arms.

    • Recording of the time spent in and the number of entries into each type of arm for a set duration.

    • An anxiogenic-like effect is indicated by a decrease in the time spent and entries into the open arms.[8]

Signaling Pathways

The binding of Substance P and its analogs to the NK1 receptor initiates intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

cluster_membrane Cell Membrane cluster_cytosol Cytosol DAla4_SP [DAla4] Substance P (4-11) NK1R NK1 Receptor DAla4_SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Inferred NK1 Receptor Signaling Pathway for [DAla4] Substance P (4-11).

cluster_workflow In Vivo Microdialysis Workflow Animal_Prep Animal Preparation (Anesthesia/Freely Moving) Probe_Implant Microdialysis Probe Implantation Animal_Prep->Probe_Implant Perfusion Probe Perfusion with aCSF Probe_Implant->Perfusion Sample_Collection Dialysate Sample Collection Perfusion->Sample_Collection Compound_Admin [DAla4] SP (4-11) Administration (e.g., IP) Sample_Collection->Compound_Admin Analysis HPLC Analysis (Dopamine & Metabolites) Sample_Collection->Analysis Compound_Admin->Sample_Collection Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion and Future Directions

The available evidence suggests that [DAla4] Substance P (4-11), as a C-terminal analog of Substance P, has the potential to modulate tachykinin receptors and thereby influence a range of physiological processes, including neurotransmission and immune responses. However, the specific substitution of D-Alanine at position 4 likely alters its pharmacological profile compared to the native fragment.

Future in vivo research is crucial to elucidate the precise effects of [DAla4] Substance P (4-11) administration. Key areas for investigation include:

  • Pharmacokinetic and Pharmacodynamic Studies: To determine the stability, distribution, and dose-response relationship of the compound in vivo.

  • Behavioral Studies: To assess its effects on pain perception, anxiety, depression, and cognitive function.

  • Neurochemical Studies: To investigate its impact on various neurotransmitter systems beyond dopamine.

  • Immunological Studies: To further explore its role in modulating immune and inflammatory responses.

A thorough understanding of the in vivo effects of [DAla4] Substance P (4-11) will be essential for evaluating its potential as a therapeutic agent or a research tool for probing the complexities of the tachykinin system.

References

An In-depth Technical Guide to [DAla4] Substance P (4-11) Signaling Pathways in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by the synthetic Substance P analog, [DAla4] Substance P (4-11), in neurons. It is designed to be a core resource for researchers and professionals involved in neuroscience drug discovery and development, offering detailed information on its mechanism of action, quantitative data, experimental methodologies, and visual representations of its signaling cascades.

Introduction to [DAla4] Substance P (4-11)

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its C-terminal fragment, Substance P (4-11), is a biologically active peptide that demonstrates high selectivity as an agonist for the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2] The analog [DAla4] Substance P (4-11) is a synthetic derivative of this fragment.

The binding of [DAla4] Substance P (4-11) to the NK1 receptor on neuronal cells initiates a cascade of intracellular events that modulate neuronal excitability and function. Understanding these signaling pathways is critical for elucidating the physiological roles of Substance P and for the development of novel therapeutics targeting the NK1 receptor for conditions such as pain, inflammation, and mood disorders.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the binding affinity of [DAla4] Substance P (4-11) and the functional potency of the parent compound, Substance P, which is expected to be comparable for the [DAla4] analog due to its demonstrated agonist activity at the same receptor.

Table 1: Receptor Binding Affinity of [DAla4] Substance P (4-11)

LigandRadioligandPreparationIC50 (µM)Reference
[DAla4] Substance P (4-11)125I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15[3]
[DAla4] Substance P (4-11)125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5[3]

Table 2: Functional Potency of Substance P in Neuronal Systems (as a proxy for [DAla4] Substance P (4-11))

AgonistCellular ResponseCell TypeEC50Reference
Substance PIntracellular Calcium MobilizationDorsal horn neuronsNot specified[4]
Substance PcAMP AccumulationHEK293 cells expressing NK1R~15.8 nM (-logEC50 = 7.8)[1]

Core Signaling Pathways

Activation of the NK1 receptor by [DAla4] Substance P (4-11) leads to the stimulation of two primary signaling pathways mediated by heterotrimeric G-proteins: the Gαq/11 pathway and the Gαs pathway.

Gαq/11-Mediated Pathway: Phospholipase C and Intracellular Calcium Mobilization

Upon binding of [DAla4] Substance P (4-11), the NK1 receptor activates the Gαq/11 subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).

Gq_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects DAla4_SP_4_11 [DAla4] SP (4-11) NK1R NK1 Receptor DAla4_SP_4_11->NK1R Gq11 Gαq/11 NK1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers release PKC PKC DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Neuronal_Excitability Neuronal Excitability MAPK_ERK->Neuronal_Excitability Modulates Gs_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DAla4_SP_4_11 [DAla4] SP (4-11) NK1R NK1 Receptor DAla4_SP_4_11->NK1R Gs Gαs NK1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates binding_assay_workflow start Start prep_reagents Prepare Reagents: - [DAla4] SP (4-11) dilutions - Radioligand - Membranes start->prep_reagents add_to_plate Add to 96-well plate: - Radioligand - [DAla4] SP (4-11) or control - Membranes prep_reagents->add_to_plate incubate Incubate to reach equilibrium add_to_plate->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Analyze data to determine IC50 count->analyze end End analyze->end

References

Structural Analysis of [DAla4] Substance P (4-11): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and functional analysis of [DAla4] Substance P (4-11), a synthetic octapeptide analog of the C-terminal fragment of Substance P. This document collates available physicochemical data, outlines detailed experimental methodologies for its synthesis and characterization, and describes its interaction with neurokinin receptors. The structural landscape of this analog is discussed in the context of its parent peptide, Substance P (4-11), drawing upon data from nuclear magnetic resonance (NMR) and circular dichroism (CD) studies. Furthermore, this guide presents its biological activity through receptor binding affinities and elucidates the downstream signaling pathways. The information is intended to serve as a comprehensive resource for researchers engaged in the study of tachykinin receptor ligands and their potential therapeutic applications.

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in neurotransmission, inflammation, and pain perception.[1] Its biological effects are mediated through interaction with neurokinin receptors (NKRs), primarily the NK1 receptor.[1] The C-terminal fragment, Substance P (4-11), retains significant biological activity. [DAla4] Substance P (4-11) is a synthetic analog where the native L-Alanine at position 4 is replaced by its D-enantiomer, D-Alanine. This modification is often introduced to increase peptide stability against enzymatic degradation and to probe the structural requirements for receptor binding. This guide provides an in-depth analysis of the structural and functional characteristics of this important research compound.

Physicochemical Properties

The fundamental properties of [DAla4] Substance P (4-11) are summarized in the table below, providing a foundational dataset for experimental design and analysis.

PropertyValueReference(s)
Amino Acid Sequence D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[2]
Molecular Formula C44H65N11O10S[2]
Molecular Weight 940.14 g/mol [2]
CAS Number 81381-50-2[3][4]
Appearance Lyophilized solid powder
Solubility Soluble in water and aqueous buffers

Structural Analysis

Direct high-resolution structural data for [DAla4] Substance P (4-11) is not extensively available in the public domain. Therefore, its structural characteristics are largely inferred from studies on the parent fragment, Substance P (4-11).

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) studies on Substance P (4-11) in solution have indicated that the peptide does not adopt a single, rigid conformation. Instead, it exists as a dynamic ensemble of interconverting structures.[5] 2D-NMR and molecular dynamics simulations of the parent octapeptide suggest a blend of conformations, including γ-bends at various residues (Gln3, Phe5, Gly6, or Leu7) and a nearly extended structure.[5] The JNH-CHα coupling constants for most residues are approximately 8 Hz, which is not indicative of a preferred, stable secondary structure like an α-helix or β-sheet.[6] It is hypothesized that the D-Alanine substitution in [DAla4] Substance P (4-11) may influence the conformational equilibrium, potentially favoring certain bend structures, but specific NMR data for this analog is required for confirmation.

Secondary Structure Analysis via Circular Dichroism

Circular Dichroism (CD) spectroscopy of Substance P and its C-terminal fragments in aqueous solution has not provided evidence for the presence of ordered secondary structures.[7] The CD spectra are typically characterized by a strong negative band in the far-UV region, which is consistent with a predominantly random coil conformation.[7] Changes in pH can affect the CD signal, but these are attributed more to charge effects on aromatic chromophores rather than significant conformational shifts.[7] It is expected that [DAla4] Substance P (4-11) would exhibit a similar CD spectrum, indicative of a flexible, largely unstructured peptide in aqueous solution.

Experimental Protocols

Synthesis of [DAla4] Substance P (4-11) via Solid-Phase Peptide Synthesis (SPPS)

The following protocol describes a standard manual Fmoc/tBu solid-phase peptide synthesis approach for [DAla4] Substance P (4-11).[8][9][10][11]

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound methionine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Gly, Phe, Phe, Gln, Gln, D-Ala).

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Fmoc-Met-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple next Fmoc-AA Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat 7 cycles Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Cleave Cleavage from Resin (TFA Cocktail) Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Solid-Phase Peptide Synthesis Workflow
Receptor Binding Assay

The inhibitory activity of [DAla4] Substance P (4-11) on the binding of radiolabeled Substance P is determined using a competitive radioligand binding assay.

Materials:

  • Rat brain cortex membranes

  • [125I]-Bolton Hunter-conjugated Substance P

  • [DAla4] Substance P (4-11) (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

  • Glass fiber filters

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a microtiter plate, add rat brain cortex membranes, a fixed concentration of [125I]-Bolton Hunter-conjugated Substance P, and varying concentrations of unlabeled [DAla4] Substance P (4-11).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Binding_Assay_Workflow cluster_0 Assay Components Membranes Rat Brain Cortex Membranes Incubate Incubate Membranes->Incubate Radioligand [125I]-Substance P Radioligand->Incubate Competitor [DAla4] Substance P (4-11) (Varying Concentrations) Competitor->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Count Gamma Counting Wash->Count Analyze Data Analysis (IC50 Determination) Count->Analyze

Receptor Binding Assay Workflow

Biological Activity and Signaling Pathway

[DAla4] Substance P (4-11) functions as an antagonist at tachykinin receptors, inhibiting the binding of native ligands like Substance P and Eledoisin.[3][12]

Receptor Binding Affinity

The inhibitory potency of [DAla4] Substance P (4-11) is quantified by its IC50 values from competitive binding assays.

RadioligandTissue/Cell PreparationIC50 (µM)Reference(s)
125I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15[3][12]
125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5[3][12]
Postulated Mechanism of Action and Signaling Pathway

Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses. By competitively inhibiting Substance P binding, [DAla4] Substance P (4-11) is expected to block this signaling pathway.

Signaling_Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Activates DAla4 [DAla4] SP (4-11) DAla4->NK1R Inhibits Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Substance P Signaling Pathway and Inhibition

Conclusion

[DAla4] Substance P (4-11) is a valuable tool for studying the structure-activity relationships of tachykinin peptides and their receptors. While its precise three-dimensional structure remains to be elucidated, current evidence suggests a flexible conformation in solution. Its ability to inhibit Substance P binding with sub-micromolar affinity makes it a useful antagonist for in vitro studies. This guide provides a foundational overview of its properties and the experimental approaches for its synthesis and characterization, which can aid in the design of future research and the development of novel therapeutics targeting the neurokinin system. Further high-resolution structural studies on this analog are warranted to provide a more detailed understanding of its interaction with the NK1 receptor.

References

The Pharmacology of Tachykinin Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of tachykinin receptor agonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. The guide details the binding affinities and functional potencies of various agonists, outlines key experimental protocols for their characterization, and visualizes the intricate signaling pathways they activate.

Introduction to Tachykinin Receptors and Their Agonists

The tachykinin system, a crucial component of neuronal signaling, comprises a family of neuropeptides and their corresponding G protein-coupled receptors (GPCRs). These receptors are classified into three main subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). Each receptor subtype exhibits a preferential affinity for an endogenous tachykinin peptide: Substance P (SP) for NK1, Neurokinin A (NKA) for NK2, and Neurokinin B (NKB) for NK3.[1] While this preferential binding exists, all endogenous tachykinins can act as full agonists at all three receptor subtypes, albeit with varying potencies.[2]

The shared C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, among tachykinins is responsible for their ability to activate these receptors.[1] Conversely, the N-terminal sequence dictates the receptor subtype selectivity. Tachykinin receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a diverse array of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and emotional behaviors.[3][4] Consequently, agonists of these receptors are invaluable tools for elucidating the physiological roles of the tachykinin system and for the development of novel therapeutic agents.

Pharmacological Properties of Tachykinin Receptor Agonists

The pharmacological characterization of tachykinin receptor agonists is primarily based on their binding affinity (Ki) and functional potency (EC50). Binding affinity, a measure of how tightly a ligand binds to a receptor, is typically determined through competitive radioligand binding assays. Functional potency, which quantifies the concentration of an agonist required to elicit a half-maximal response, is assessed using various in vitro and in vivo functional assays.

Binding Affinity (Ki) of Tachykinin Receptor Agonists

The following table summarizes the binding affinities of endogenous and selective tachykinin receptor agonists for the human NK1, NK2, and NK3 receptors. Ki values are expressed in nanomolars (nM).

AgonistReceptor SubtypeKi (nM)Assay Conditions
Substance PNK1~1Radioligand displacement assay using [³H]-SP
Neurokinin ANK1~20Radioligand displacement assay using [³H]-Septide
Neurokinin BNK1>1000Radioligand displacement assay
[Sar⁹,Met(O₂)¹¹]-SPNK1~0.5Radioligand displacement assay using [¹²⁵I]BH-SP[5]
Substance PNK2>1000Radioligand displacement assay
Neurokinin ANK2~10Radioligand displacement assay using [¹²⁵I]-NKA
Neurokinin BNK2~500Radioligand displacement assay
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)NK2~6Radioligand displacement assay using [¹²⁵I]-NKA[6]
Substance PNK3>1000Radioligand displacement assay
Neurokinin ANK3~200Radioligand displacement assay
Neurokinin BNK3~1Radioligand displacement assay using [¹²⁵I]-[MePhe⁷]-NKB[7]
SenktideNK3~1-5Radioligand displacement assay using [¹²⁵I]-[MePhe⁷]-NKB
Functional Potency (EC50) of Tachykinin Receptor Agonists

The functional potency of tachykinin receptor agonists is typically evaluated by measuring second messenger accumulation (e.g., inositol phosphates, cAMP) or physiological responses (e.g., smooth muscle contraction). The following table presents the EC50 values for various agonists at the human NK1, NK2, and NK3 receptors. EC50 values are expressed in nanomolars (nM).

AgonistReceptor SubtypeEC50 (nM)Functional Assay
Substance PNK1~10Inositol phosphate accumulation[2]
[Sar⁹,Met(O₂)¹¹]-SPNK1~1Inositol phosphate accumulation
Neurokinin ANK2~2.4Calcium mobilization
[Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10)NK2~10Bladder contraction
Neurokinin BNK3~1Inositol phosphate accumulation
SenktideNK30.5 - 3Inositol phosphate accumulation[8][9]
SenktideNK135,000Inositol phosphate accumulation[8][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological characterization of tachykinin receptor agonists.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a tachykinin receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes prepared from cells expressing the tachykinin receptor of interest.

  • Radioligand (e.g., [³H]-SP for NK1, [¹²⁵I]-NKA for NK2, [¹²⁵I]-[MePhe⁷]-NKB for NK3).

  • Test agonist compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control (a high concentration of a non-labeled ligand).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

Calcium Mobilization Assay

This protocol outlines a method to measure the functional potency (EC50) of a tachykinin receptor agonist by quantifying the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells expressing the tachykinin receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test agonist compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove any extracellular dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test agonist at various concentrations into the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • The peak fluorescence intensity following agonist addition is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value from the dose-response curve.

cAMP Accumulation Assay

This protocol describes a method to assess the functional activity of agonists for tachykinin receptors that couple to Gs or Gi signaling pathways by measuring the accumulation of cyclic adenosine monophosphate (cAMP).[13]

Materials:

  • Cells expressing the tachykinin receptor of interest.

  • Test agonist compound.

  • Forskolin (to stimulate adenylate cyclase for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer.

Procedure:

  • Seed the cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubate the cells with a PDE inhibitor to prevent cAMP breakdown.

  • For Gi-coupled receptors, stimulate the cells with forskolin to increase basal cAMP levels.

  • Add the test agonist at various concentrations and incubate for a specific time at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For Gs-coupled receptors, plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

  • For Gi-coupled receptors, the agonist will cause a decrease in forskolin-stimulated cAMP levels. Plot the percentage of inhibition of the forskolin response against the logarithm of the agonist concentration to determine the IC50 value (which in this context represents the EC50 for the inhibitory effect).[14]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by tachykinin receptor agonists and a typical experimental workflow.

Tachykinin Receptor Signaling Pathways

Tachykinin_Signaling cluster_receptor Tachykinin Receptor Activation cluster_gq Gq/11 Pathway cluster_gs Gs Pathway (NK2) cluster_arrestin β-Arrestin Pathway Agonist Tachykinin Agonist Receptor Tachykinin Receptor (NK1, NK2, NK3) Agonist->Receptor G_protein Gq/11 Receptor->G_protein Gs_protein Gs (NK2) Receptor->Gs_protein Arrestin β-Arrestin Receptor->Arrestin PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) Gs_protein->AC Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (ERK1/2) Arrestin->MAPK PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Cellular_Response_Arrestin Cellular Response (e.g., Gene Expression) MAPK->Cellular_Response_Arrestin

Caption: Tachykinin receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers start->prepare_reagents plate_setup Set up 96-well Plate: Add Buffer, Test Compound, and Radioligand prepare_reagents->plate_setup add_membranes Add Cell Membranes to Initiate Binding plate_setup->add_membranes incubation Incubate to Reach Equilibrium add_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing drying_scintillation Dry Filters and Add Scintillation Fluid washing->drying_scintillation counting Quantify Radioactivity (CPM) drying_scintillation->counting data_analysis Data Analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff Equation counting->data_analysis end End data_analysis->end Agonist_Receptor_Interaction Agonist Tachykinin Agonist Receptor Tachykinin Receptor Agonist->Receptor Binds to Conformational_Change Receptor Conformational Change Receptor->Conformational_Change Induces G_Protein_Coupling G Protein Coupling & Activation Conformational_Change->G_Protein_Coupling Promotes Second_Messengers Second Messenger Generation (IP3, DAG, cAMP) G_Protein_Coupling->Second_Messengers Leads to Downstream_Effectors Activation of Downstream Effectors (PKC, PKA, Ca²⁺) Second_Messengers->Downstream_Effectors Activate Cellular_Response Physiological/ Cellular Response Downstream_Effectors->Cellular_Response Mediates

References

Methodological & Application

Application Notes and Protocols for [DAla4] Substance P (4-11) in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. It acts as a competitive antagonist at neurokinin receptors, particularly the NK1 receptor. This analog is a valuable tool for in vitro studies investigating the physiological and pathological roles of the Substance P signaling pathway, including its involvement in pain transmission, inflammation, and neurogenic responses. Proper dissolution and handling of this lyophilized peptide are critical for obtaining reliable and reproducible experimental results.

Product Information

PropertyValue
Molecular Formula C44H65N11O10S
Molecular Weight 940.14 g/mol
Appearance White lyophilized powder
Storage Store lyophilized peptide at -20°C for long-term stability.

Solubility Data

The solubility of lyophilized peptides is dependent on their amino acid sequence and modifications. While specific quantitative data for [DAla4] Substance P (4-11) is not extensively published, the following table summarizes solubility information for the parent compound, Substance P, and its (4-11) fragment, which can be used as a guideline. It is strongly recommended to perform a solubility test with a small amount of the peptide before dissolving the entire sample.

CompoundSolventReported SolubilitySource
Substance PWater0.8 mg/mLTocris Bioscience
Substance P5% Acetic Acid1 mg/mLSigma-Aldrich
Substance P (4-11)DMSO10 mMMedChem Express[1]

Note: The D-Alanine substitution in [DAla4] Substance P (4-11) may slightly alter its solubility characteristics compared to the native sequence.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized [DAla4] Substance P (4-11) to Create a Stock Solution

This protocol describes the preparation of a high-concentration stock solution that can be stored and later diluted to working concentrations for various in vitro assays.

Materials:

  • Lyophilized [DAla4] Substance P (4-11)

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Based on the information for the parent fragment, DMSO is a suitable solvent. To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of peptide in the vial. For example, for 1 mg of peptide (MW = 940.14 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 940.14 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 106.4 µL

    • Carefully add the calculated volume of DMSO to the vial using a calibrated micropipette.

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide completely. Avoid vigorous vortexing or shaking, as this can cause aggregation or denaturation of the peptide. If the peptide does not dissolve immediately, sonication in a water bath for a few minutes can be attempted.

  • Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to the final working concentration required for treating cells in culture.

Materials:

  • [DAla4] Substance P (4-11) stock solution (e.g., 10 mM in DMSO)

  • Appropriate sterile cell culture medium or buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in the appropriate cell culture medium or buffer.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired final concentration for your experiment. Ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cell type and does not exceed a cytotoxic level (typically <0.1-0.5% v/v).

  • Application to Cells: Mix the final working solution gently and apply it to the cells as per your experimental design.

Visualization of Key Pathways

Experimental Workflow for Peptide Dissolution

The following diagram illustrates the general workflow for reconstituting and preparing working solutions of [DAla4] Substance P (4-11).

G Workflow for [DAla4] Substance P (4-11) Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Lyophilized Lyophilized Peptide Vial Equilibrate Equilibrate to Room Temp Lyophilized->Equilibrate Centrifuge Centrifuge Briefly Equilibrate->Centrifuge Add_Solvent Add Sterile DMSO Centrifuge->Add_Solvent Dissolve Gentle Mixing/Sonication Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Stock Store at -20°C to -80°C Aliquot->Store_Stock Thaw_Stock Thaw Stock Aliquot Store_Stock->Thaw_Stock Dilute Dilute in Assay Buffer/Medium Thaw_Stock->Dilute Apply Apply to In Vitro Assay Dilute->Apply G Substance P Signaling via NK1 Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) MAPK->Cellular_Response

References

Experimental Protocols for In Vivo Applications of [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and In Vitro Activity

[DAla4] Substance P (4-11) is a peptide analog that has been characterized primarily through in vitro binding assays. It has been shown to inhibit the binding of radiolabeled eledoisin and Substance P to rat brain cortex membranes, indicating its interaction with tachykinin receptors.[4]

LigandIC50 (Rat Brain Cortex Membranes)
125I-Bolton Hunter-conjugated Eledoisin0.5 µM
125I-Bolton Hunter-conjugated Substance P0.15 µM
Table 1: In Vitro Binding Affinity of [DAla4] Substance P (4-11).[4]

Signaling Pathways

Substance P and its analogs mediate their effects by binding to G-protein coupled neurokinin receptors. The primary receptor for Substance P is the NK1 receptor.[2][3] Activation of the NK1 receptor initiates a cascade of intracellular signaling events, including the stimulation of inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways.[3] This signaling can lead to a variety of cellular responses, including modulation of ion channels, activation of protein kinases, and changes in gene expression, ultimately influencing neuronal activity, inflammation, and cell proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAla4_SP [DAla4] Substance P (4-11) NK1R NK1 Receptor DAla4_SP->NK1R Binds to G_protein G-protein NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKA->Cellular_Response

Caption: Simplified signaling pathway of Substance P analogs.

Experimental Protocols (General Guidance)

Due to the lack of specific in vivo protocols for [DAla4] Substance P (4-11), the following methodologies are based on studies with Substance P and other C-terminal fragments. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and experimental paradigm.

Animal Models

The choice of animal model will depend on the research question. Rodents (mice and rats) are commonly used for studying the effects of Substance P and its analogs on pain, inflammation, and behavior.[5][6]

Administration Routes

Several administration routes have been used for Substance P and its analogs in vivo. The choice of route will influence the bioavailability and site of action of the peptide.

  • Intracerebroventricular (ICV) Injection: This route delivers the peptide directly into the central nervous system, bypassing the blood-brain barrier. It is suitable for studying the central effects of the peptide.

    • Protocol: Mice or rats are anesthetized and placed in a stereotaxic frame. A small hole is drilled in the skull, and a cannula is implanted into a lateral ventricle. The peptide, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline), is then infused through the cannula.[7]

  • Systemic Administration (e.g., Intraperitoneal - IP, Intravenous - IV): This route is used to study the peripheral effects of the peptide or its effects after crossing the blood-brain barrier (if applicable).

    • Protocol: The peptide is dissolved in a sterile, biocompatible vehicle (e.g., sterile saline, phosphate-buffered saline). The solution is then injected into the peritoneal cavity (IP) or a vein (IV).[8]

  • Topical Administration: For studies on wound healing or skin inflammation, topical application may be appropriate.

    • Protocol: The peptide is incorporated into a suitable vehicle, such as a hydrogel or cream, and applied directly to the site of interest.[5]

cluster_admin Administration Route Peptide_Prep Peptide Preparation ([DAla4] SP (4-11) in sterile vehicle) ICV Intracerebroventricular (ICV) Peptide_Prep->ICV Systemic Systemic (IP, IV) Peptide_Prep->Systemic Topical Topical Peptide_Prep->Topical Animal_Model Animal Model Selection (e.g., Mouse, Rat) Animal_Model->ICV Animal_Model->Systemic Animal_Model->Topical Outcome_Measures Outcome Measures ICV->Outcome_Measures Systemic->Outcome_Measures Topical->Outcome_Measures Behavioral Behavioral Assays (e.g., Nociception, Anxiety) Outcome_Measures->Behavioral Physiological Physiological Measurements (e.g., Blood Pressure, Inflammation) Outcome_Measures->Physiological Molecular Molecular Analysis (e.g., Receptor Occupancy, Gene Expression) Outcome_Measures->Molecular

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. Substance P and its receptors, primarily the neurokinin-1 (NK1) receptor, are widely distributed throughout the central and peripheral nervous systems of mammals and are implicated in a variety of physiological processes, including nociception, inflammation, and mood regulation. [DAla4] Substance P (4-11) acts as an inhibitor of Substance P binding to rat brain cortex membranes, suggesting its potential as a research tool to investigate the roles of the Substance P system.[1][2]

Data Presentation

Receptor Binding Affinity
CompoundReceptorPreparationIC50Reference
[DAla4] Substance P (4-11)125I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15 µM[1][2]
[DAla4] Substance P (4-11)125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5 µM[1][2]
Recommended Dosage Ranges for Substance P and Analogs in Rodents (for extrapolation)
Administration RouteSubstanceSpeciesDosageEffectReference
Intracerebroventricular (i.c.v.)Substance PRat0.35 nmol/kgNo effect on dopamine levels in 6-OHDA lesioned rats[3]
Intracerebroventricular (i.c.v.)Substance PRat3.5 nmol/kgIncreased dopamine levels in 6-OHDA lesioned rats[3]
Intracerebroventricular (i.c.v.)Substance PRat20 µ g/rat Suppression of food and water intake[4]
Intracerebroventricular (i.c.v.)Substance PRat0.01 - 10 µ g/rat Dose-dependent cardiovascular and behavioral arousal[5]
Intraperitoneal (i.p.)L703606 (NK1R antagonist)Mouse4 mg/kgPre-treatment before surgery[6]

Experimental Protocols

Intraperitoneal (i.p.) Injection Protocol for Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.

Materials:

  • [DAla4] Substance P (4-11)

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of [DAla4] Substance P (4-11) solution: Dissolve the peptide in the sterile vehicle to the desired concentration. Ensure the solution is sterile, for example, by filtering through a 0.22 µm filter.

  • Animal Handling: Weigh the mouse to determine the correct injection volume. Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is typically located on the left side, and the bladder.

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.

  • Administration: Slowly inject the calculated volume of the [DAla4] Substance P (4-11) solution.

  • Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.

Intracerebroventricular (i.c.v.) Injection Protocol for Rats

This is a surgical procedure that requires aseptic technique and appropriate anesthesia and analgesia, following institutional animal care and use committee (IACUC) guidelines.

Materials:

  • [DAla4] Substance P (4-11)

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Stereotaxic apparatus

  • Anesthesia machine and appropriate anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, drill, etc.)

  • Cannula and tubing

  • Infusion pump

  • Analgesics

Procedure:

  • Preparation: Dissolve [DAla4] Substance P (4-11) in sterile aCSF to the desired concentration.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically expose the skull.

  • Cannula Implantation: Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull and implant a guide cannula. Secure the cannula with dental cement.

  • Recovery: Allow the animal to recover from surgery as per approved protocols, with appropriate post-operative care and analgesia.

  • Injection: At the time of the experiment, gently restrain the conscious rat and insert the injection cannula through the guide cannula.

  • Infusion: Infuse the desired volume of the [DAla4] Substance P (4-11) solution at a slow, controlled rate using an infusion pump.

  • Behavioral Observation: Following the injection, place the animal in the appropriate testing apparatus and record behavioral or physiological parameters as required by the experimental design.

Signaling Pathways

[DAla4] Substance P (4-11) is an analog of Substance P and is expected to interact with the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1R activates downstream signaling cascades that mediate its diverse physiological effects.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP [DAla4] Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (Nociception, Inflammation, etc.) Ca->Physiological_Effects MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Transcription Gene Transcription (e.g., c-fos) MAPK->Transcription Transcription->Physiological_Effects

Caption: Signaling pathway of [DAla4] Substance P (4-11) via the NK1 Receptor.

Conclusion

[DAla4] Substance P (4-11) is a valuable tool for investigating the Substance P system in rodent models. While direct dosage information is limited, the provided protocols for administration and the understanding of the underlying signaling pathways offer a solid foundation for designing and conducting in vivo experiments. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration of [DAla4] Substance P (4-11) for their specific animal model and experimental question. All procedures involving animals should be performed in accordance with institutional and national guidelines for animal welfare.

References

Preparation of [DAla4] Substance P (4-11) Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. It acts as an antagonist at neurokinin receptors, thereby inhibiting the binding of Substance P.[1] This property makes it a valuable tool in neuroscience research, particularly in studies involving pain, inflammation, and neurogenic responses. Proper preparation of [DAla4] Substance P (4-11) solutions is critical to ensure its stability, biological activity, and the reproducibility of experimental results in cell culture applications. These application notes provide detailed protocols for the reconstitution, storage, and handling of [DAla4] Substance P (4-11) to maintain its integrity and performance.

Quantitative Data Summary

For ease of reference and accurate preparation of experimental solutions, the key quantitative data for [DAla4] Substance P (4-11) are summarized in the table below.

PropertyValueSource
Molecular Weight 940.12 g/mol [1][2]
Molecular Formula C44H65N11O10S[1][3]
Purity Typically ≥95% by HPLC[4]
Appearance Lyophilized white powder
Storage (Lyophilized) -20°C[5]
Storage (Stock Solution) -20°C in aliquots[6]

Experimental Protocols

Reconstitution of Lyophilized [DAla4] Substance P (4-11)

This protocol describes the process of dissolving the lyophilized peptide to create a concentrated stock solution.

Materials:

  • Lyophilized [DAla4] Substance P (4-11) vial

  • Sterile, high-purity water (e.g., cell culture grade, nuclease-free) or sterile phosphate-buffered saline (PBS)

  • Sterile, low-protein binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized [DAla4] Substance P (4-11) and the chosen solvent to equilibrate to room temperature. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully open the vial and add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM). For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.

  • Dissolution: Close the vial tightly and gently vortex or swirl to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If particulates are present, the solution can be passed through a 0.22 µm sterile filter.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C.[6]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to the final working concentration for treating cells.

Materials:

  • [DAla4] Substance P (4-11) stock solution (from Protocol 1)

  • Appropriate sterile cell culture medium

  • Sterile serological pipettes and micropipettes with sterile, low-retention tips

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the [DAla4] Substance P (4-11) stock solution at room temperature or on ice.

  • Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM stock solution, you would need 10 µL of the stock solution.

  • Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.

  • Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.

Mandatory Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation start Start: Lyophilized Peptide equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent centrifuge->add_solvent dissolve Gently Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C aliquot->store_stock thaw_aliquot Thaw Stock Aliquot store_stock->thaw_aliquot For Experiment dilute Dilute in Cell Culture Medium thaw_aliquot->dilute mix Mix Gently dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells end_experiment End add_to_cells->end_experiment

Caption: Experimental workflow for preparing [DAla4] Substance P (4-11) solutions.

substance_p_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP Substance P or Analog ([DAla4] Substance P (4-11)) NK1R Neurokinin-1 Receptor (NK1R) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Transcription Gene Transcription (Inflammation, Proliferation) MAPK->Transcription

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

References

Applications of [DAla4] Substance P (4-11) in Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of [DAla4] Substance P (4-11), a stable analog of the C-terminal fragment of Substance P (SP), in pain research. Substance P is a neuropeptide deeply implicated in the transmission and modulation of nociceptive signals. [DAla4] Substance P (4-11) serves as a valuable tool for investigating the roles of tachykinin receptors, particularly the neurokinin-1 (NK1) receptor, in pain pathways.

Introduction to [DAla4] Substance P (4-11)

[DAla4] Substance P (4-11) is a biologically active fragment of Substance P with a substitution of D-Alanine at position 4. This modification enhances its stability against enzymatic degradation compared to the native peptide. It acts as an agonist at tachykinin receptors, with a notable affinity for the NK1 receptor, which is predominantly involved in mediating the pro-nociceptive effects of Substance P.[1][2] The C-terminal sequence of Substance P is crucial for its biological activity, and fragments like (4-11) retain the ability to activate NK1 receptors.[1]

Quantitative Data

The binding affinity of [DAla4] Substance P (4-11) for tachykinin receptors has been characterized in radioligand binding assays using rat brain cortex membranes.[3]

RadioligandReceptor Target(s)Tissue SourceIC50 (μM)Reference
¹²⁵I-Bolton Hunter-conjugated Substance PTachykinin Receptors (primarily NK1)Rat Brain Cortex0.15[3]
¹²⁵I-Bolton Hunter-conjugated EledoisinTachykinin Receptors (NK2/NK3 preference)Rat Brain Cortex0.5[3]

Table 1: Binding Affinity of [DAla4] Substance P (4-11)

Signaling Pathways

Substance P, and by extension its analogs like [DAla4] Substance P (4-11), exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1 receptor. Activation of the NK1 receptor initiates a downstream signaling cascade that contributes to neuronal sensitization and pain transmission.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAla4_SP [DAla4] Substance P (4-11) NK1R NK1 Receptor DAla4_SP->NK1R Binds Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptors on NMDA_R NMDA Receptor Phosphorylation PKC->NMDA_R Leads to Ca2 Ca²⁺ ER->Ca2 Releases Neuronal_Excitability Increased Neuronal Excitability & Pain Transmission Ca2->Neuronal_Excitability NMDA_R->Neuronal_Excitability cluster_workflow Receptor Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - [DAla4] SP (4-11) dilutions - Radioligand - Membranes - Buffers Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding Prepare_Reagents->Assay_Setup Incubate Incubate at Room Temperature Assay_Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 Count->Analyze End End Analyze->End cluster_workflow In Vivo Behavioral Assay Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Baseline Nociceptive Testing Acclimation->Baseline IT_Injection Intrathecal Injection (Vehicle or [DAla4] SP (4-11)) Baseline->IT_Injection Post_Injection_Testing Post-Injection Nociceptive Testing (Multiple Time Points) IT_Injection->Post_Injection_Testing Data_Analysis Data Analysis (Compare treatment vs. vehicle) Post_Injection_Testing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Studying Neuro-Immune Interactions with [D-Ala4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala4] Substance P (4-11) is a stable analog of the C-terminal fragment of Substance P (SP), a neuropeptide deeply implicated in the intricate crosstalk between the nervous and immune systems. Substance P, a member of the tachykinin family of neuropeptides, is a key mediator of neurogenic inflammation, pain transmission, and a modulator of various immune cell functions. [D-Ala4] Substance P (4-11) retains the biological activity of the native C-terminal fragment, which is crucial for receptor binding and activation, while the substitution at position 4 enhances its stability by reducing enzymatic degradation. This makes it a valuable tool for researchers studying the physiological and pathological roles of Substance P in neuro-immune interactions, with potential applications in the development of therapeutics for inflammatory and autoimmune diseases.

Substance P exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) expressed on a wide range of cells, including neurons, endothelial cells, mast cells, lymphocytes, and macrophages.[1] The binding of Substance P or its analogs to NK1R initiates a cascade of intracellular signaling events, leading to cellular activation, proliferation, and the release of inflammatory mediators.

These application notes provide a comprehensive overview of the use of [D-Ala4] Substance P (4-11) in studying neuro-immune interactions, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Quantitative Data for [D-Ala4] Substance P (4-11) and Related Fragments
Compound/FragmentBiological ActivitySystemIC50 / Effective ConcentrationReference
[D-Ala4] Substance P (4-11) Inhibition of 125I-Bolton Hunter-conjugated Substance P bindingRat brain cortex membranesIC50: 0.15 µM [2]
[D-Ala4] Substance P (4-11) Inhibition of 125I-Bolton Hunter-conjugated Eledoisin bindingRat brain cortex membranesIC50: 0.5 µM [2]
Substance P (4-11) Stimulation of human T-lymphocyte proliferationIn vitro10-9 M to 10-7 M[3]
Substance PStimulation of human T-lymphocyte proliferationIn vitro10-11 M to 10-7 M[3]
Substance P C-terminal pentapeptide (SP 7-11)ImmunosuppressionIn vitro1-5 µg/ml[4]
Substance P N-terminal fragment (SP 1-4)ImmunosuppressionIn vitro0.1 µg/ml[4]
Substance PMast cell degranulationIn vitro (rat mesenteric microcirculation)10-5 M to 10-4 M[5]

Signaling Pathways and Experimental Workflows

Substance P / NK1R Signaling Pathway

SubstanceP_NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP [D-Ala4] Substance P (4-11) NK1R NK1 Receptor SP->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Immune_Response Immune Cell Response (Proliferation, Cytokine Release, Degranulation) Ca->Immune_Response MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB NFkB->Immune_Response experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_isolation Isolate Immune Cells (e.g., T-cells, Mast Cells, Macrophages) culture_cells Culture Cells cell_isolation->culture_cells stimulate Stimulate Cells with [D-Ala4] SP (4-11) (Dose-response & Time-course) culture_cells->stimulate prepare_reagent Prepare [D-Ala4] SP (4-11) Stock Solution prepare_reagent->stimulate proliferation T-Cell Proliferation Assay ([³H]-Thymidine or CFSE) stimulate->proliferation degranulation Mast Cell Degranulation (β-hexosaminidase release) stimulate->degranulation activation Macrophage Activation (Cytokine ELISA, Phagocytosis) stimulate->activation data_analysis Analyze and Quantify Results proliferation->data_analysis degranulation->data_analysis activation->data_analysis

References

Application Notes and Protocols for Intrathecal Administration of [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide involved in nociception, inflammation, and various neurobiological processes. This analog is characterized by the substitution of a D-alanine residue at position 4, which can confer altered stability and receptor interaction profiles compared to the endogenous peptide. The intrathecal administration of this compound allows for direct delivery to the spinal cord, making it a valuable tool for investigating its effects on spinal sensory processing, pain modulation, and neuroinflammatory responses.

These application notes provide a comprehensive overview of the experimental use of intrathecal [DAla4] Substance P (4-11), including detailed protocols for administration, expected biological effects based on related compounds, and the underlying signaling mechanisms.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of [DAla4] Substance P (4-11)

LigandPreparationIC50 (µM)
125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5
125I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15

This data indicates that [DAla4] Substance P (4-11) inhibits the binding of tachykinin receptor ligands, suggesting interaction with these receptors.

Table 2: In Vivo Effects of Intrathecal Substance P in Rodent Models (for contextual reference)

SpeciesDoseAssayObserved Effect
Rat20 nmolThermal Paw WithdrawalDecreased withdrawal latency (from 10.4s to 7.6s), indicating hyperalgesia.[1]
Rat10 µgTail Flick TestDecreased reaction time at 1 minute post-injection.[2]
MouseDose-dependentBehavioral ObservationReciprocal hindlimb scratching, licking, and biting.[3]

Experimental Protocols

Protocol 1: Intrathecal Injection in Mice

This protocol details the procedure for a single intrathecal injection in mice, a common method for delivering substances directly to the cerebrospinal fluid (CSF).

Materials:

  • [DAla4] Substance P (4-11) solution in sterile, preservative-free saline or artificial CSF.

  • Anesthetizing agent (e.g., isoflurane).

  • 30-gauge, 0.5-inch needle with a syringe (e.g., insulin syringe).

  • Animal clippers.

  • Antiseptic solution (e.g., 70% ethanol).

  • Heating pad to maintain body temperature.

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Once the desired level of anesthesia is reached, place the animal prone on a heating pad.

  • Site Preparation: Shave a small area of fur over the lumbar region of the spine. Clean the exposed skin with an antiseptic solution.

  • Locating the Injection Site: Palpate the pelvis to identify the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae, which is typically just rostral to the line connecting the iliac crests.

  • Injection: Gently flex the mouse's spine by holding the hips. Insert the 30-gauge needle at a 20-30 degree angle into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.

  • Administration: Inject a small volume (typically 5-10 µL) of the [DAla4] Substance P (4-11) solution slowly.

  • Post-Injection Care: Withdraw the needle and monitor the animal until it has fully recovered from anesthesia. Place the mouse in a clean cage and observe for any adverse reactions.

Protocol 2: Assessment of Nociceptive Behavior

This protocol describes the tail-flick test, a common assay to measure the analgesic or hyperalgesic effects of a compound.

Materials:

  • Tail-flick apparatus (radiant heat source).

  • Animal restrainer.

  • Timer.

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and the restrainer to minimize stress-induced analgesia.

  • Baseline Measurement: Gently place the mouse or rat in the restrainer. Position the tail over the radiant heat source of the tail-flick apparatus. The device will apply a focused beam of heat to the tail.

  • Latency Recording: Record the latency (in seconds) for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

  • Intrathecal Administration: Administer [DAla4] Substance P (4-11) or a vehicle control as described in Protocol 1.

  • Post-Treatment Measurements: At predetermined time points after the injection (e.g., 1, 5, 15, 30, and 60 minutes), repeat the tail-flick test to measure changes in thermal sensitivity. A decrease in tail-flick latency suggests a hyperalgesic effect, while an increase suggests an analgesic effect.

Signaling Pathways and Mechanisms of Action

[DAla4] Substance P (4-11), as an analog of a Substance P fragment, is expected to exert its effects primarily through the Neurokinin-1 Receptor (NK-1R) , a G-protein coupled receptor (GPCR). The binding of Substance P and its analogs to NK-1R can initiate multiple downstream signaling cascades.

NK-1 Receptor Signaling Cascade

The activation of the NK-1R by a ligand like Substance P can lead to the coupling of different G-proteins, primarily Gq/11 and to some extent Gs, initiating distinct intracellular signaling pathways.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP [DAla4] Substance P (4-11) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds to Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca Ca²⁺ Release (from ER) IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Nociception) PKC->Downstream Phosphorylates Targets

NK-1R Gq-coupled signaling pathway.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of intrathecally administered [DAla4] Substance P (4-11).

Experimental_Workflow A Animal Acclimatization (e.g., to testing room and equipment) B Baseline Nociceptive Testing (e.g., Tail-flick, Von Frey) A->B Proceed to C Intrathecal Administration ([DAla4] SP (4-11) or Vehicle) B->C After establishing baseline D Post-administration Nociceptive Testing (at various time points) C->D Initiates testing period E Data Analysis (e.g., comparing latencies, thresholds) D->E Provides data for F Interpretation of Results (e.g., pro-nociceptive or anti-nociceptive effects) E->F Leads to

Workflow for in vivo nociceptive studies.

Disclaimer

This document is intended for research purposes only. The protocols described are generalized and may require optimization for specific experimental contexts. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information on the stability and proper storage of the Substance P analog, [DAla4] Substance P (4-11). This document is intended to guide researchers, scientists, and drug development professionals in the proper handling and use of this peptide to ensure experimental consistency and reproducibility. The information compiled includes recommended storage conditions for both lyophilized powder and solutions, as well as insights into the stability of the peptide. Furthermore, a detailed signaling pathway for the neurokinin-1 (NK1) receptor, the primary target of Substance P and its analogs, is provided, along with experimental protocols for stability assessment.

Introduction to [DAla4] Substance P (4-11)

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. The substitution of L-Alanine with D-Alanine at position 4 is intended to increase the peptide's resistance to enzymatic degradation, thereby prolonging its biological activity compared to the native fragment.[1][2][3] Substance P and its analogs exert their effects through the neurokinin receptors, with a high affinity for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[4][5][6] Understanding the stability and handling of [DAla4] Substance P (4-11) is critical for its effective use in research and drug development.

Stability and Proper Storage

The stability of [DAla4] Substance P (4-11) is a crucial factor for obtaining reliable and reproducible experimental results. Like many peptides, its stability is influenced by factors such as temperature, solvent, pH, and exposure to enzymes.

Lyophilized Powder

The lyophilized form of [DAla4] Substance P (4-11) is the most stable state for long-term storage.

Storage ConditionRecommended DurationNotes
-20°CUp to 6 months[7]Store in a desiccated environment to prevent absorption of moisture.
-80°CGreater than 6 monthsFor optimal long-term stability.
In Solution

Once reconstituted, the stability of [DAla4] Substance P (4-11) in solution is more limited. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Storage ConditionRecommended DurationRecommended SolventsNotes
-20°CUp to 1 monthSterile water, DMSOAvoid repeated freeze-thaw cycles.
-80°CUp to 1 yearSterile water, DMSOPreferred for long-term storage of solutions.

Note on Solvents:

  • Sterile Water or Buffers: For many biological assays, reconstitution in sterile, nuclease-free water or a suitable buffer (e.g., PBS) is recommended. The pH of the solution can impact stability, with neutral pH generally being preferred.

  • DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions.[8][9][10] However, it is important to note that the final concentration of DMSO in the experimental assay should be kept low (typically <0.5%) as it can have its own biological effects.

Factors Affecting Stability
  • Enzymatic Degradation: The D-alanine substitution at position 4 significantly enhances resistance to aminopeptidases, a common route of degradation for the native Substance P fragment.[1][2][3] However, degradation by other proteases may still occur, especially in biological samples like serum or plasma.

  • Oxidation: The methionine residue at the C-terminus is susceptible to oxidation, which can reduce the peptide's biological activity. To minimize oxidation, it is advisable to use degassed solvents and to store solutions under an inert gas (e.g., argon or nitrogen) if possible.

  • pH: Extreme pH values can lead to hydrolysis of the peptide bonds. It is recommended to maintain solutions at a near-neutral pH unless experimental conditions require otherwise.

Signaling Pathway of the NK1 Receptor

[DAla4] Substance P (4-11) exerts its biological effects by binding to the NK1 receptor, a member of the GPCR superfamily. The binding of the agonist initiates a cascade of intracellular signaling events. The NK1 receptor is known to couple to both Gq and Gs G-proteins.[4][5][6]

Gq Pathway Activation
  • Ligand Binding: [DAla4] Substance P (4-11) binds to the extracellular domain of the NK1 receptor.

  • Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The α-subunit of Gq exchanges GDP for GTP and dissociates from the βγ-subunits.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and elevated Ca2+ levels activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Gs Pathway Activation
  • Ligand Binding: Similar to the Gq pathway, the process begins with the binding of [DAla4] Substance P (4-11) to the NK1 receptor.

  • Gs Protein Activation: The receptor activates the Gs protein, causing its α-subunit to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • PKA Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

  • Cellular Response: PKA phosphorylates a variety of cellular proteins, including transcription factors, leading to changes in gene expression and cellular function.

Receptor Internalization

Upon prolonged agonist stimulation, the NK1 receptor undergoes desensitization and internalization. This process is mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G-protein and targets it for clathrin-mediated endocytosis.[11][12] This internalization plays a role in signal termination and receptor recycling or degradation.

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway cluster_internalization Internalization DAla4_SP [DAla4] Substance P (4-11) NK1R NK1 Receptor DAla4_SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates GRK GRK NK1R->GRK Activates Arrestin β-Arrestin NK1R->Arrestin Binds PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates Response_Gq Cellular Response PKC->Response_Gq Phosphorylates targets AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gs Cellular Response PKA->Response_Gs Phosphorylates targets GRK->NK1R Phosphorylates Endocytosis Clathrin-mediated Endocytosis Arrestin->Endocytosis Experimental_Workflow_Stability cluster_prep 1. Sample Preparation cluster_sampling 2. Incubation and Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Reconstitute Reconstitute Lyophilized [DAla4] Substance P (4-11) Dilute Dilute to Working Concentration in Test Buffer/Solvent Reconstitute->Dilute T0 T0 Sample (Immediate Analysis) Dilute->T0 Incubate Incubate Aliquots at Different Temperatures (e.g., 4°C, 25°C, 37°C) Dilute->Incubate HPLC HPLC Analysis T0->HPLC Timepoints Collect Samples at Predetermined Time Points Incubate->Timepoints Timepoints->HPLC Peak_Area Measure Peak Area of Intact Peptide HPLC->Peak_Area Calculate Calculate % Remaining vs. T0 Peak_Area->Calculate Plot Plot % Remaining vs. Time Calculate->Plot Kinetics Determine Degradation Kinetics Plot->Kinetics

References

Commercial Suppliers and Application Notes for High-Purity [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for high-purity [DAla4] Substance P (4-11), along with detailed application notes and experimental protocols for its use in research and drug development.

Introduction to [DAla4] Substance P (4-11)

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, an undecapeptide neurotransmitter and neuromodulator.[1] By substituting the glycine at position 4 with D-alanine, this analog exhibits altered biological activity, primarily acting as an antagonist at tachykinin receptors, particularly the neurokinin-1 (NK1) receptor.[2][3] Its ability to inhibit the binding of Substance P and other tachykinins makes it a valuable tool for studying the physiological and pathological roles of the Substance P signaling pathway.

Commercial Suppliers of High-Purity [DAla4] Substance P (4-11)

A variety of commercial suppliers offer high-purity [DAla4] Substance P (4-11) for research purposes. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.

SupplierPurityFormStorageCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedchemExpress >95%Lyophilized powder-20°C81381-50-2C44H65N11O10S940.12
ChinaPeptides 80%, 90%, 95%, 98%, 99%Lyophilized powder-20°C81381-50-2C44H65N11O10S940.14
Elabscience >95%Lyophilized powder-20°CNot SpecifiedC58H74N14O10SNot Specified

Note: Researchers should always refer to the supplier-specific certificate of analysis for the most accurate and lot-specific data.

Application Notes

[DAla4] Substance P (4-11) is a versatile tool for investigating the Substance P/NK1 receptor system, which is implicated in numerous physiological processes, including pain transmission, inflammation, and mood regulation.

Key Applications:

  • Competitive Radioligand Binding Assays: To determine the affinity and specificity of novel compounds for the NK1 receptor. [DAla4] Substance P (4-11) can be used as a competitor against a radiolabeled ligand (e.g., [³H]-Substance P or ¹²⁵I-Bolton Hunter-conjugated Substance P). It has been shown to inhibit the binding of ¹²⁵I-Bolton Hunter-conjugated Eledoisin with an IC50 of 0.5 μM and ¹²⁵I-Bolton Hunter-conjugated Substance P with an IC50 of 0.15 μM to rat brain cortex membranes.[2]

  • Functional Cellular Assays: To investigate the antagonistic properties of [DAla4] Substance P (4-11) on Substance P-induced cellular responses, such as calcium mobilization, inositol phosphate accumulation, and cyclic AMP (cAMP) modulation.

  • In Vitro and In Vivo Models of Disease: To explore the therapeutic potential of blocking the Substance P pathway in models of pain, inflammation, and psychiatric disorders.

Experimental Protocols

The following are detailed methodologies for key experiments involving [DAla4] Substance P (4-11).

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against the NK1 receptor using [³H]-Substance P as the radioligand and [DAla4] Substance P (4-11) as a reference competitor. The assay is performed using rat brain membranes, which are a rich source of NK1 receptors.[1][3]

Materials:

  • Rat brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • [³H]-Substance P (specific activity ~80-120 Ci/mmol)

  • [DAla4] Substance P (4-11)

  • Test compound

  • Non-specific binding control: 1 µM unlabeled Substance P

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of 1 µM unlabeled Substance P (for non-specific binding), or 50 µL of various concentrations of the test compound or [DAla4] Substance P (4-11).

    • Add 50 µL of [³H]-Substance P to all wells (final concentration ~0.5 nM).

    • Add 100 µL of the prepared rat brain membranes (final protein concentration ~50-100 µ g/well ) to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through the 96-well filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

T-Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol measures the ability of [DAla4] Substance P (4-11) to inhibit Substance P-induced proliferation of human T-lymphocytes. Proliferation is assessed by the incorporation of [³H]-thymidine into newly synthesized DNA.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Substance P

  • [DAla4] Substance P (4-11)

  • [³H]-Thymidine (specific activity ~2 Ci/mmol)

  • 96-well round-bottom cell culture plates

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Cell Preparation:

    • Isolate PBMCs from healthy human donor blood.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the cell suspension to each well.

    • Add 50 µL of medium (unstimulated control), Substance P (e.g., final concentration of 10 nM for stimulation), or Substance P plus varying concentrations of [DAla4] Substance P (4-11).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]-Thymidine Labeling and Harvesting:

    • Add 1 µCi of [³H]-thymidine to each well.

    • Incubate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

  • Detection and Analysis:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

    • Express the results as counts per minute (CPM).

    • Calculate the percentage of inhibition of Substance P-induced proliferation by [DAla4] Substance P (4-11).

Signaling Pathway and Experimental Workflow Diagrams

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to its G-protein coupled receptor, the NK1 receptor, activates downstream signaling cascades. This primarily involves the Gαq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Substance P signaling can also modulate cyclic AMP (cAMP) levels through Gαs or Gαi proteins.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., proliferation, neurotransmission) Ca2->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates targets

Caption: Substance P Signaling Pathway via the NK1 Receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare Rat Brain Membranes start->prep_membranes setup_assay Set Up Assay Plate: - Total Binding - Non-specific Binding - Competitors prep_membranes->setup_assay add_radioligand Add [³H]-Substance P setup_assay->add_radioligand add_membranes Add Membranes to Initiate Binding add_radioligand->add_membranes incubate Incubate at RT add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash detect Add Scintillation Cocktail & Count Radioactivity filter_wash->detect analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki detect->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Troubleshooting & Optimization

[DAla4] Substance P (4-11) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [DAla4] Substance P (4-11). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is [DAla4] Substance P (4-11)?

[DAla4] Substance P (4-11) is a synthetic analog of Substance P, a neuropeptide belonging to the tachykinin family.[1] It is a fragment of Substance P, specifically amino acids 4 through 11, with a substitution of D-alanine at position 4. This modification can alter the peptide's biological activity and stability. It has been shown to act as an antagonist of the neurokinin-1 (NK1) receptor, inhibiting the binding of Substance P and other tachykinins.[2][3][4]

Q2: What is the primary mechanism of action for [DAla4] Substance P (4-11)?

[DAla4] Substance P (4-11) primarily acts by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2][3][4] As an antagonist, it blocks the receptor, preventing the endogenous ligand, Substance P, from binding and initiating downstream signaling cascades. Substance P signaling typically involves the activation of G-proteins, leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5] Another key pathway activated by Substance P is the mitogen-activated protein kinase (MAPK) cascade.[6][7]

Q3: How should I store lyophilized [DAla4] Substance P (4-11)?

For maximum stability, lyophilized [DAla4] Substance P (4-11) should be stored at -20°C or colder in a tightly sealed container, protected from moisture and light.[2][8][9] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[8][9]

Q4: How should I store reconstituted [DAla4] Substance P (4-11) solutions?

Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage, sterile-filtered solutions can be kept at 4°C for a few days. For longer-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][8][9][10] Peptides containing methionine, like Substance P (4-11), are susceptible to oxidation, so using oxygen-free buffers and minimizing air exposure is beneficial.[8][9]

Troubleshooting Guide: Solubility Issues

Problem: My lyophilized [DAla4] Substance P (4-11) will not dissolve.

[DAla4] Substance P (4-11) is a hydrophobic peptide, and its dissolution can be challenging. Here is a step-by-step approach to solubilization:

Solubility Troubleshooting Steps

StepActionRationale
1 Attempt to dissolve in sterile, distilled water. This is the most benign solvent and should always be the first choice for biological experiments.[2][11]
2 If insoluble in water, try a dilute acidic solution. For basic peptides, a small amount of 10-25% acetic acid can aid dissolution.[2][11][12]
3 For highly hydrophobic peptides, use a small amount of organic solvent. Add a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the peptide powder to first dissolve it. Then, slowly add this solution dropwise to your aqueous buffer while vortexing.[12][13][14] Caution: The final concentration of DMSO should typically be kept below 0.5% in cell-based assays to avoid cytotoxicity.[12] For peptides containing methionine, DMF is preferred over DMSO to prevent oxidation.[12][13]
4 Sonication. Brief periods of sonication can help to break up aggregates and facilitate dissolution.[14]

Problem: The peptide dissolves initially but then precipitates out of solution.

This can occur due to several factors, including pH, salt concentration, and aggregation.

Precipitation Troubleshooting

Potential CauseSuggested Solution
pH of the final solution Substance P and its analogs can aggregate at acidic and basic pH.[9] Ensure the pH of your final buffer is in a neutral range (pH 7.0-7.4) where the peptide is most stable, unless your experimental conditions require otherwise.
High salt concentration Peptides can "salt out" of solutions with high ionic strength. Try dissolving the peptide in a low-salt buffer or sterile water first, and then add it to your final, higher-salt concentration medium.
Aggregation Hydrophobic interactions can lead to peptide aggregation. To mitigate this, consider preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it further into your aqueous experimental buffer.[12]
Precipitation in cell culture media Components in complex cell culture media can sometimes cause peptides to precipitate.[15] Prepare a concentrated stock solution of the peptide in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration directly in the media just before use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized [DAla4] Substance P (4-11)

This protocol provides a general guideline for reconstituting a hydrophobic peptide like [DAla4] Substance P (4-11).

Materials:

  • Lyophilized [DAla4] Substance P (4-11)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20 minutes.[9]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the peptide's hydrophobicity, decide on the initial solvent. For [DAla4] Substance P (4-11), starting with a small amount of DMSO is recommended.

  • Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Gently vortex or sonicate until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • For working solutions, dilute the DMSO stock solution into your aqueous buffer or cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).

  • Aliquot any remaining stock solution into single-use tubes, and store at -20°C or -80°C.[10]

Protocol 2: In Vitro Calcium Imaging Assay

This protocol outlines a method to assess the effect of [DAla4] Substance P (4-11) on intracellular calcium levels in cells expressing the NK1 receptor.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293 cells stably transfected with NK1R)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Substance P (as a positive control)

  • [DAla4] Substance P (4-11)

  • Fluorescence microscope or plate reader capable of kinetic reads

Procedure:

  • Cell Plating: Plate NK1R-expressing cells onto a black-walled, clear-bottom 96-well plate and culture until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Add HBSS to each well.

    • Place the plate in the fluorescence reader and begin recording baseline fluorescence.

    • Add [DAla4] Substance P (4-11) at various concentrations to the appropriate wells. To test for antagonist activity, pre-incubate with [DAla4] Substance P (4-11) for a short period before adding Substance P.

    • Add Substance P as a positive control to induce a calcium response.

    • Continuously record the fluorescence intensity over time to measure changes in intracellular calcium.

Protocol 3: MAPK/ERK Activation Assay (Western Blot)

This protocol describes how to determine if [DAla4] Substance P (4-11) affects the phosphorylation of ERK1/2, a key component of the MAPK pathway.

Materials:

  • Cells expressing the NK1 receptor

  • Serum-free cell culture medium

  • Substance P (as a positive control)

  • [DAla4] Substance P (4-11)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Starvation: Plate NK1R-expressing cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Treatment:

    • Treat cells with different concentrations of [DAla4] Substance P (4-11) for various time points (e.g., 5, 15, 30 minutes).

    • Include a positive control with Substance P and a negative (vehicle) control.

    • To assess antagonism, pre-treat with [DAla4] Substance P (4-11) before adding Substance P.

  • Cell Lysis: After treatment, immediately place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against p-ERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody against t-ERK to normalize for protein loading.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Visualizations

Substance_P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance_P Substance P or [DAla4] Substance P (4-11) NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds to G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKC->Cellular_Response Leads to MAPK_Cascade->Cellular_Response Leads to

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized [DAla4] Substance P (4-11) Prepare_Stock Prepare Concentrated Stock Solution (e.g., in DMSO) Reconstitute->Prepare_Stock Dilute_Peptide Dilute Peptide to Working Concentration Prepare_Stock->Dilute_Peptide Culture_Cells Culture NK1R-Expressing Cells Treat_Cells Treat Cells with Peptide Culture_Cells->Treat_Cells Dilute_Peptide->Treat_Cells Assay Perform Assay (e.g., Calcium Imaging, Western Blot) Treat_Cells->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro studies with [DAla4] Substance P (4-11).

References

Navigating [DAla4] Substance P (4-11) Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with [DAla4] Substance P (4-11), a potent NK2 receptor agonist. Here, you will find structured data, detailed experimental protocols, and visual aids to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of [DAla4] Substance P (4-11).

Question Answer
1. How should I dissolve [DAla4] Substance P (4-11)? Due to its hydrophobic nature, [DAla4] Substance P (4-11) may have limited solubility in aqueous solutions. It is recommended to first dissolve the peptide in a small amount of a sterile organic solvent such as DMSO, and then slowly add the aqueous buffer to the desired concentration. Sonication can aid in dissolution.[1][2] Always test the solubility of a small amount of the peptide before dissolving the entire stock.
2. What are the optimal storage conditions for [DAla4] Substance P (4-11)? Lyophilized [DAla4] Substance P (4-11) should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
3. How stable is [DAla4] Substance P (4-11) in solution? The stability of peptides in solution can be variable. For short-term storage (days to a week), solutions can be stored at 4°C. For long-term storage, aliquots should be frozen at -80°C. Avoid storing in solution for extended periods at room temperature. The peptide's sequence does not contain amino acids that are highly susceptible to oxidation, but proper storage is still crucial.
4. What is the purity of the supplied [DAla4] Substance P (4-11)? The purity of synthetic peptides can vary. It is essential to obtain the certificate of analysis (CoA) from the supplier, which will provide the exact purity, typically determined by HPLC. Impurities can lead to unexpected experimental results.
5. What is the mechanism of action of [DAla4] Substance P (4-11)? [DAla4] Substance P (4-11) is a synthetic analog of Substance P that acts as a selective agonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[3] Activation of the NK2 receptor typically leads to the activation of the Gq/11 G-protein, stimulating phospholipase C (PLC) and subsequent downstream signaling cascades.[4][5]

Troubleshooting Unexpected Experimental Results

This section provides a question-and-answer guide to troubleshoot common unexpected outcomes in experiments involving [DAla4] Substance P (4-11).

Observed Problem Potential Cause Recommended Solution
No biological response or a very weak response. Peptide Degradation: Improper storage or handling may have degraded the peptide.Prepare a fresh stock solution from lyophilized powder. Ensure proper storage at -20°C (lyophilized) or -80°C (in solution).
Low Receptor Expression: The cell line or tissue preparation may have low or no expression of the NK2 receptor.Verify NK2 receptor expression using techniques like qPCR, Western blot, or immunohistochemistry.
Incorrect Peptide Concentration: Errors in calculating the concentration of the stock solution or dilutions.Recalculate all concentrations and ensure accurate pipetting. Consider having the stock solution concentration verified by amino acid analysis.
High variability between replicate experiments. Peptide Aggregation: The peptide may be aggregating in the solution, leading to inconsistent effective concentrations.Use a vortex or sonication to ensure the peptide is fully dissolved. Prepare fresh dilutions for each experiment.
Cell/Tissue Health: Inconsistent health or passage number of cells, or variability in tissue preparations.Use cells within a consistent passage number range. Standardize tissue dissection and handling procedures.
Rapid decrease in response upon repeated stimulation (Tachyphylaxis). Receptor Desensitization/Internalization: Prolonged or repeated exposure to an agonist can lead to receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization, making the cells less responsive.[6]Allow for a sufficient washout period between agonist applications to permit receptor resensitization. Minimize the duration of agonist exposure. Investigate the time course of desensitization in your system.
Depletion of Intracellular Signaling Molecules: Continuous stimulation may deplete intracellular signaling molecules, such as calcium stores.Ensure adequate recovery time between stimulations for the restoration of intracellular signaling components.

Quantitative Data

The following table summarizes the binding affinities of [DAla4] Substance P (4-11) for tachykinin receptors.

Parameter Receptor Tissue Value
IC50Tachykinin NK1 (Substance P binding)Rat brain cortex membranes0.15 µM[3][7]
IC50Tachykinin (Eledoisin binding)Rat brain cortex membranes0.5 µM[3][7]

Experimental Protocols

Guinea Pig Trachea Contraction Assay

This protocol outlines the procedure for assessing the contractile response of guinea pig tracheal smooth muscle to [DAla4] Substance P (4-11).

Materials:

  • Male guinea pig

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • [DAla4] Substance P (4-11)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a male guinea pig according to institutional guidelines.

  • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

  • Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.

  • Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • After equilibration, induce a reference contraction with 60 mM KCl.

  • Once the tissue has returned to baseline, add [DAla4] Substance P (4-11) in a cumulative manner to construct a concentration-response curve.

  • Record the contractile force at each concentration until a maximal response is achieved.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to [DAla4] Substance P (4-11) using a fluorescent calcium indicator.

Materials:

  • Cells expressing the NK2 receptor (e.g., CHO-K1 cells stably transfected with the human NK2 receptor)

  • Cell culture medium

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • [DAla4] Substance P (4-11)

  • Fluorescence plate reader or microscope capable of ratiometric imaging

Procedure:

  • Seed the NK2 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Prepare the dye loading solution by dissolving Fura-2 AM or Fluo-4 AM in DMSO and then diluting it in HBSS containing a small amount of Pluronic F-127 to aid in dye solubilization.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading.

  • Wash the cells with HBSS to remove extracellular dye.

  • Place the plate in a fluorescence plate reader.

  • Measure the baseline fluorescence for a short period.

  • Add [DAla4] Substance P (4-11) at various concentrations and immediately begin recording the change in fluorescence intensity over time. For Fura-2 AM, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[8][9] For Fluo-4 AM, excitation is at ~490 nm and emission at ~520 nm.

Visualizations

NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DAla4_SP [DAla4] Substance P (4-11) NK2R NK2 Receptor DAla4_SP->NK2R Binds to Gq_11 Gq/11 NK2R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Experimental_Workflow Start Start Peptide_Prep Peptide Preparation - Reconstitution - Aliquoting - Storage Start->Peptide_Prep Cell_Tissue_Prep Cell/Tissue Preparation - Cell Culture/Tissue Dissection - Seeding/Mounting Start->Cell_Tissue_Prep Assay Perform Bioassay (e.g., Contraction, Ca²⁺ Mobilization) Peptide_Prep->Assay Cell_Tissue_Prep->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis - Dose-Response Curves - EC50/IC50 Calculation Data_Acquisition->Data_Analysis Results Interpret Results Data_Analysis->Results End End Results->End Troubleshooting_Workflow Start Unexpected Results? Check_Peptide Check Peptide - Fresh Stock? - Correct Concentration? - Stored Properly? Start->Check_Peptide Yes Success Problem Resolved Start->Success No Check_System Check Biological System - Cell/Tissue Viability? - Receptor Expression? Check_Peptide->Check_System Peptide OK Check_Peptide->Success Issue Found & Fixed Check_Assay Check Assay Conditions - Buffer Composition? - Temperature? - Equipment Calibration? Check_System->Check_Assay System OK Check_System->Success Issue Found & Fixed Tachyphylaxis Observing Tachyphylaxis? Check_Assay->Tachyphylaxis Conditions OK Check_Assay->Success Issue Found & Fixed Desensitization Investigate Receptor Desensitization - Vary Washout Times - Time-course Experiment Tachyphylaxis->Desensitization Yes Consult Consult Literature/ Technical Support Tachyphylaxis->Consult No Desensitization->Success

References

Optimizing the working concentration of [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of [DAla4] Substance P (4-11) in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is [DAla4] Substance P (4-11) and what is its primary mechanism of action?

A1: [DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, an undecapeptide neuropeptide.[1][2][3] It belongs to the tachykinin family of peptides.[4] Like Substance P, it is expected to exert its biological effects by interacting with neurokinin receptors (NKRs), with a likely preference for the NK1 receptor.[1] The parent molecule, Substance P, is a potent modulator of neurogenic inflammation, pain transmission, and cell proliferation.[4] It acts as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[4]

Q2: What is a good starting concentration for my experiments with [DAla4] Substance P (4-11)?

A2: The optimal starting concentration will depend on your specific cell type and assay. However, based on available data for similar Substance P fragments, a good starting point for in vitro functional assays, such as cell proliferation or cytokine release assays, would be in the low nanomolar to micromolar range. A dose-response experiment is highly recommended, with concentrations ranging from 0.001 nM to 100 nM.[5] For receptor binding assays, the reported IC50 values for [DAla4] Substance P (4-11) are 0.15 µM for inhibiting Substance P binding and 0.5 µM for inhibiting Eledoisin binding to rat brain cortex membranes.[1][2][3] This suggests that concentrations in this range would be appropriate for similar binding studies.

Q3: How should I reconstitute and store [DAla4] Substance P (4-11)?

A3: For reconstitution, it is recommended to use sterile, distilled water or a buffer appropriate for your experimental system. To minimize peptide loss due to adsorption, it is advisable to use low-protein-binding tubes. For storage, it is best to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and storage conditions.

Q4: What are the expected biological effects of [DAla4] Substance P (4-11) in a cellular assay?

A4: Based on the known functions of Substance P and its C-terminal fragments, [DAla4] Substance P (4-11) may elicit a range of biological responses, including:

  • Cell Proliferation: Substance P is known to stimulate cell growth, and its fragments have been shown to have both proliferative and inhibitory effects on different cancer cell lines.[4][5]

  • Inflammation: As a Substance P analog, it may be involved in neurogenic inflammation by inducing the release of inflammatory mediators.[4]

  • Pain Signaling: It may modulate pain pathways, similar to the parent peptide.[4]

  • Cytokine Release: Substance P can stimulate the release of various cytokines from immune cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak response to [DAla4] Substance P (4-11) Suboptimal peptide concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider concentration range (e.g., 0.001 nM to 10 µM).
Peptide degradation: The peptide may have degraded due to improper storage or handling.Ensure the peptide was stored correctly (aliquoted, frozen). Use a fresh vial of the peptide.
Low receptor expression: The cell line used may not express sufficient levels of the target neurokinin receptor (e.g., NK1).Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor.
Assay sensitivity: The assay used may not be sensitive enough to detect a response.Use a more sensitive assay or optimize the current assay conditions (e.g., incubation time, substrate concentration).
High background signal Contamination: Reagents or cell cultures may be contaminated.Use fresh, sterile reagents and ensure aseptic cell culture techniques.
Non-specific binding: The peptide may be binding non-specifically to components of the assay system.Include appropriate controls, such as a scrambled peptide or a known antagonist, to assess non-specific effects.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect responsiveness.Use cells within a consistent passage number range and ensure consistent cell seeding density and health.
Inconsistent peptide preparation: Variations in reconstitution or dilution can lead to different effective concentrations.Prepare fresh dilutions for each experiment from a concentrated stock solution and use calibrated pipettes.
Assay timing: The timing of peptide addition and measurement can be critical for some responses.Standardize all incubation times and ensure consistent timing across all experiments.

Quantitative Data Summary

Compound Assay Type Tissue/Cell Line IC50 / EC50 Reference
[DAla4] Substance P (4-11) Inhibition of 125I-Bolton Hunter-conjugated Substance P bindingRat brain cortex membranes0.15 µM[1][2][3]
[DAla4] Substance P (4-11) Inhibition of 125I-Bolton Hunter-conjugated Eledoisin bindingRat brain cortex membranes0.5 µM[1][2][3]
Substance P (4-11) fragment Inhibition of cell proliferation (WST-1 assay)4T1 mouse breast cancer cellsEffective in the 0.001 nM - 100 nM range[5]

Experimental Protocols

General Protocol for a Cell Proliferation Assay (WST-1)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.

  • Peptide Preparation: Prepare a stock solution of [DAla4] Substance P (4-11) in a suitable sterile solvent (e.g., water or DMSO). From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 0.001 nM to 100 nM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of [DAla4] Substance P (4-11). Include appropriate controls: a vehicle control (medium with solvent only) and a positive control if available.

  • Incubation: Incubate the cells for a period appropriate for your cell line's doubling time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.

  • Analysis: Subtract the background absorbance and calculate the percentage of cell proliferation relative to the vehicle control.

Visualizations

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAla4_SP [DAla4] Substance P (4-11) NK1R NK1 Receptor DAla4_SP->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of [DAla4] Substance P (4-11) via the NK1 receptor.

Experimental_Workflow Start Start: Cell Seeding Peptide_Prep Peptide Dilution Series Preparation Start->Peptide_Prep Treatment Cell Treatment with [DAla4] SP (4-11) Peptide_Prep->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Perform Functional Assay (e.g., WST-1, ELISA) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Assay->Data_Acquisition Analysis Data Analysis (Dose-Response Curve) Data_Acquisition->Analysis End End: Determine Optimal Concentration Analysis->End

Caption: General experimental workflow for optimizing working concentration.

References

Potential off-target effects of [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [DAla4] Substance P (4-11). The information addresses potential off-target effects and provides guidance for interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of [DAla4] Substance P (4-11)?

A1: [DAla4] Substance P (4-11) is an analog of Substance P. Its primary activity is as a competitive antagonist at neurokinin-1 (NK1) receptors. It has been shown to inhibit the binding of radiolabeled Substance P and Eledoisin to rat brain cortex membranes.[1][2]

Q2: Are there any known or suspected off-target effects for [DAla4] Substance P (4-11)?

A2: While specific off-target screening data for [DAla4] Substance P (4-11) is not extensively published, analogs of Substance P with similar C-terminal fragments have demonstrated interactions with other receptor types. The most likely off-target interactions are with bombesin and cholecystokinin receptors.[3] Some Substance P analogs have also been reported to have opioid-like activities.[4] Therefore, it is advisable to consider these receptors as potential sources of off-target effects in your experiments.

Q3: What are the typical binding affinities of [DAla4] Substance P (4-11) and its analogs for on-target and potential off-target receptors?

A3: The following table summarizes the known on-target binding affinities for [DAla4] Substance P (4-11) and the binding affinities of a closely related analog, [DPro4,DTrp7,9,10]Substance P (4-11), which can serve as an indicator of potential off-target interactions.

LigandReceptorRadioligandPreparationIC50 / KiReference
[DAla4] Substance P (4-11) Neurokinin-1 (NK1)125I-Bolton Hunter-conjugated Substance PRat brain cortex membranesIC50: 0.15 µM[1][2]
[DAla4] Substance P (4-11) Tachykinin (Eledoisin site)125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranesIC50: 0.5 µM[1][2]
[DPro4,DTrp7,9,10]Substance P (4-11) Substance P125I-labeled Substance PDispersed pancreatic aciniKi: 4 µM[3]
[DPro4,DTrp7,9,10]Substance P (4-11) Bombesin125I-[Tyr4]bombesinDispersed pancreatic aciniKi: 17 µM[3]
[DPro4,DTrp7,9,10]Substance P (4-11) Cholecystokinin (CCK)125I-cholecystokinin octapeptideDispersed pancreatic aciniKi: 5 µM[3]

Q4: What are the downstream signaling pathways of the primary on-target receptor (NK1) and potential off-target receptors (Bombesin, CCK)?

A4: The primary signaling pathway for the NK1 receptor involves coupling to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5][6] Bombesin and CCK receptors also primarily couple to Gq, activating a similar PLC-mediated pathway.[7][8]

Below are diagrams illustrating these signaling pathways.

NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse DAla4SP [DAla4] SP (4-11) DAla4SP->NK1R Binds

Caption: On-target NK1 Receptor Signaling Pathway.

Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BombesinR Bombesin Receptor Gq_bombesin Gq BombesinR->Gq_bombesin Activates CCKR CCK Receptor Gq_cck Gq CCKR->Gq_cck Activates PLC_bombesin PLC Gq_bombesin->PLC_bombesin Activates PLC_cck PLC Gq_cck->PLC_cck Activates PIP2_bombesin PIP2 PLC_bombesin->PIP2_bombesin Hydrolyzes PIP2_cck PIP2 PLC_cck->PIP2_cck Hydrolyzes IP3_bombesin IP3 PIP2_bombesin->IP3_bombesin DAG_bombesin DAG PIP2_bombesin->DAG_bombesin Ca_bombesin Ca²⁺ release IP3_bombesin->Ca_bombesin PKC_bombesin PKC DAG_bombesin->PKC_bombesin CellularResponse_bombesin Cellular Response Ca_bombesin->CellularResponse_bombesin PKC_bombesin->CellularResponse_bombesin IP3_cck IP3 PIP2_cck->IP3_cck DAG_cck DAG PIP2_cck->DAG_cck Ca_cck Ca²⁺ release IP3_cck->Ca_cck PKC_cck PKC DAG_cck->PKC_cck CellularResponse_cck Cellular Response Ca_cck->CellularResponse_cck PKC_cck->CellularResponse_cck DAla4SP [DAla4] SP (4-11) DAla4SP->BombesinR Binds (potential) DAla4SP->CCKR Binds (potential)

Caption: Potential Off-target Signaling Pathways.

Troubleshooting Guides

Issue 1: Unexpected cellular response observed that is inconsistent with NK1 receptor antagonism.

  • Possible Cause: The observed effect may be due to off-target activity of [DAla4] Substance P (4-11) at bombesin or cholecystokinin (CCK) receptors, especially if these receptors are expressed in your experimental system.

  • Troubleshooting Steps:

    • Verify Receptor Expression: Confirm the expression of bombesin and CCK receptors in your cell line or tissue preparation using techniques like RT-PCR, Western blot, or immunohistochemistry.

    • Use Selective Antagonists: Co-incubate your system with [DAla4] Substance P (4-11) and a selective antagonist for either bombesin receptors (e.g., PD176252) or CCK receptors (e.g., L-364,718). If the unexpected response is blocked, it indicates an off-target effect mediated by that receptor.

    • Dose-Response Analysis: Perform a dose-response curve for the unexpected effect. If the potency is significantly lower than that for NK1 receptor antagonism, it is more likely an off-target effect.

Issue 2: Inconsistent results in binding assays.

  • Possible Cause: Variability in experimental conditions, such as incubation time, temperature, or buffer composition, can lead to inconsistent results. Non-specific binding can also be a confounding factor.

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Ensure that incubation times are sufficient to reach equilibrium. Check and standardize the pH and ionic strength of your binding buffer.

    • Determine Non-Specific Binding: In your radioligand binding assay, include a condition with a high concentration of a non-labeled competing ligand to determine the level of non-specific binding. Subtract this value from your total binding to get specific binding.

    • Quality Control of Reagents: Ensure the quality and purity of your [DAla4] Substance P (4-11) and radioligand.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding

This protocol is designed to assess the binding affinity of [DAla4] Substance P (4-11) to bombesin and cholecystokinin receptors.

  • Materials:

    • Cell membranes prepared from cells expressing bombesin or CCK receptors.

    • Radioligands: 125I-[Tyr4]bombesin or 125I-CCK-8.

    • [DAla4] Substance P (4-11)

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl).

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of a range of concentrations of [DAla4] Substance P (4-11).

    • For determination of non-specific binding, add a high concentration of a known non-labeled ligand for the respective receptor in place of [DAla4] Substance P (4-11).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value for [DAla4] Substance P (4-11) at the off-target receptors.

Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Membranes, Radioligand, [DAla4] SP (4-11)) Start->PrepareReagents PlateSetup Set up 96-well plate (Buffer, Radioligand, Compound) PrepareReagents->PlateSetup AddMembranes Add Cell Membranes PlateSetup->AddMembranes Incubate Incubate (e.g., 60 min, RT) AddMembranes->Incubate FilterWash Filter and Wash Incubate->FilterWash DryCount Dry Filters and Count Radioactivity FilterWash->DryCount Analyze Analyze Data (IC50, Ki) DryCount->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Protocol 2: Functional Calcium Mobilization Assay

This protocol assesses the functional activity (agonist or antagonist) of [DAla4] Substance P (4-11) at bombesin or CCK receptors by measuring changes in intracellular calcium.

  • Materials:

    • Cells expressing bombesin or CCK receptors.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • [DAla4] Substance P (4-11).

    • Known agonist for the respective receptor (e.g., Bombesin or CCK-8).

    • Fluorescent plate reader.

  • Procedure:

    • Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • To test for agonist activity, add a range of concentrations of [DAla4] Substance P (4-11) and measure the fluorescent signal over time.

    • To test for antagonist activity, pre-incubate the cells with a range of concentrations of [DAla4] Substance P (4-11) for 15-30 minutes, then add a known concentration (e.g., EC80) of the receptor's agonist and measure the fluorescent signal.

    • Analyze the data to determine if [DAla4] Substance P (4-11) elicits a calcium response (agonist) or inhibits the agonist-induced response (antagonist).

Functional_Assay_Workflow Start Start PlateCells Plate Cells Start->PlateCells LoadDye Load with Calcium-sensitive Dye PlateCells->LoadDye WashCells Wash Cells LoadDye->WashCells AddCompound Add [DAla4] SP (4-11) (for agonist test) or pre-incubate (for antagonist test) WashCells->AddCompound AddAgonist Add Agonist (for antagonist test) AddCompound->AddAgonist if antagonist test MeasureFluorescence Measure Fluorescence AddCompound->MeasureFluorescence AddAgonist->MeasureFluorescence AnalyzeData Analyze Data (EC50 or IC50) MeasureFluorescence->AnalyzeData End End AnalyzeData->End

References

Preventing degradation of [DAla4] Substance P (4-11) in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of [DAla4] Substance P (4-11) in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of [DAla4] Substance P (4-11) degradation in solution?

A1: The degradation of [DAla4] Substance P (4-11), a peptide analog of Substance P, is primarily caused by two mechanisms: enzymatic degradation and physicochemical instability. Enzymatic degradation occurs due to the presence of proteases and peptidases in biological samples or media, which can cleave the peptide bonds. Physicochemical instability includes non-enzymatic processes such as oxidation, deamidation, and aggregation, which are influenced by factors like pH, temperature, and the presence of reactive species in the solution.

Q2: I am observing a rapid loss of my [DAla4] Substance P (4-11) activity in my cell culture experiments. What could be the cause?

A2: Rapid loss of activity in cell culture is often due to enzymatic degradation by proteases released from the cells into the culture medium. The substitution of Glycine with D-Alanine at position 4 in [DAla4] Substance P (4-11) is designed to confer resistance to some common proteases, but it may still be susceptible to others. You should also consider the possibility of adsorption of the peptide to the surfaces of your culture vessels.

Q3: How should I properly store my stock solution of [DAla4] Substance P (4-11)?

A3: For long-term storage, it is recommended to store [DAla4] Substance P (4-11) as a lyophilized powder at -20°C or -80°C. For stock solutions, dissolve the peptide in a sterile, protease-free buffer at a slightly acidic pH (e.g., pH 5-6) and store in small aliquots at -80°C to minimize freeze-thaw cycles. The choice of solvent can also be critical; for some peptides, organic solvents like DMSO can improve stability, but compatibility with your experimental system must be verified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complete loss of peptide activity Severe enzymatic degradationPrepare fresh solutions for each experiment. Add a broad-spectrum protease inhibitor cocktail to your experimental buffer.
Incorrect storageReview storage conditions. Ensure stock solutions are stored at -80°C in appropriate buffers and minimize freeze-thaw cycles.
Gradual decrease in peptide activity over time Physicochemical instability (e.g., oxidation, deamidation)Optimize the pH of your solution (typically slightly acidic for storage). Avoid exposure to light and high temperatures. Consider using antioxidants like ascorbic acid if oxidation is suspected.
Adsorption to labwareUse low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your solution, if compatible with your assay.
Inconsistent results between experiments Variability in sample handlingStandardize all experimental procedures, including incubation times, temperatures, and solution preparation.
Contamination of reagentsUse sterile, high-purity water and reagents. Filter-sterilize all buffers.

Experimental Protocols

Protocol 1: Assessment of [DAla4] Substance P (4-11) Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the degradation of [DAla4] Substance P (4-11) over time.

Materials:

  • [DAla4] Substance P (4-11)

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Incubation buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Protease inhibitor cocktail (optional)

  • Thermostated incubator

Procedure:

  • Prepare a stock solution of [DAla4] Substance P (4-11) in the incubation buffer to a final concentration of 1 mg/mL.

  • Divide the solution into multiple aliquots. One aliquot will be your time zero (T0) sample.

  • Incubate the remaining aliquots at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately stop any potential enzymatic reaction by adding an equal volume of 1% TFA or by freezing at -80°C.

  • For the T0 sample, immediately mix with an equal volume of 1% TFA.

  • Analyze all samples by reverse-phase HPLC.

  • HPLC Method:

    • Inject a fixed volume (e.g., 20 µL) of each sample.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a wavelength of 214 nm.

  • Calculate the percentage of intact [DAla4] Substance P (4-11) remaining at each time point by comparing the peak area of the peptide at that time point to the peak area at T0.

Visualizations

cluster_degradation Degradation Pathways Peptide [DAla4] Substance P (4-11) in Solution Enzymatic Enzymatic Degradation (Proteases/Peptidases) Peptide->Enzymatic Cleavage Physicochemical Physicochemical Instability Peptide->Physicochemical Oxidation, Deamidation, etc. Degraded Inactive Fragments & Modified Peptides Enzymatic->Degraded Physicochemical->Degraded

Caption: Primary degradation pathways for [DAla4] Substance P (4-11) in solution.

cluster_workflow Troubleshooting Workflow Start Inconsistent/Negative Experimental Results Check_Storage Verify Peptide Storage (Temp, Aliquots, Freeze-Thaw) Start->Check_Storage Check_Handling Review Solution Prep & Handling Procedures Start->Check_Handling Add_Inhibitors Incorporate Protease Inhibitors Check_Handling->Add_Inhibitors Optimize_Buffer Optimize Buffer pH & Composition Add_Inhibitors->Optimize_Buffer Use_Additives Consider Carrier Proteins or Antioxidants Optimize_Buffer->Use_Additives End Consistent Results Use_Additives->End

Caption: A logical workflow for troubleshooting [DAla4] Substance P (4-11) degradation.

Addressing experimental variability with [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with [DAla4] Substance P (4-11). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is [DAla4] Substance P (4-11) and what is its primary mechanism of action?

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P. Its primary mechanism of action is the competitive inhibition of Substance P and Eledoisin binding to tachykinin receptors, with a notable affinity for the Neurokinin-1 (NK-1) receptor.[1][2][3][4] This suggests it functions as a competitive antagonist or a binding competitor at these receptors.

Q2: What are the recommended storage and reconstitution conditions for [DAla4] Substance P (4-11)?

For long-term stability, lyophilized [DAla4] Substance P (4-11) should be stored at -20°C. To reconstitute the peptide, use a sterile, aqueous buffer such as PBS or a buffer appropriate for your specific experimental setup. It is advisable to prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the peptide. For cellular assays, ensure the final concentration of any organic solvent used for initial solubilization (like DMSO) is minimal and does not affect cell viability.

Q3: What are the expected IC50 values for [DAla4] Substance P (4-11) in binding assays?

In studies using rat brain cortex membranes, [DAla4] Substance P (4-11) has been shown to inhibit the binding of 125I-Bolton Hunter-conjugated Substance P with an IC50 of 0.15 μM and 125I-Bolton Hunter-conjugated Eledoisin with an IC50 of 0.5 μM.[1][2][3][4] These values can serve as a reference, but it is important to note that the exact IC50 may vary depending on the experimental conditions, such as the tissue or cell line used, radioligand concentration, and assay buffer composition.

Troubleshooting Guides

Inconsistent Results in Radioligand Binding Assays
Potential Problem Possible Cause Recommended Solution
High Background Signal Non-specific binding of the radioligand to the filter, plate, or membranes.- Ensure adequate blocking of non-specific binding sites by pre-treating filters with a blocking agent like polyethyleneimine (PEI).- Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer.- Use appropriate controls to determine non-specific binding (e.g., a high concentration of unlabeled Substance P).
Low Signal or No Displacement - Degraded [DAla4] Substance P (4-11) or radioligand.- Insufficient receptor expression in the membrane preparation.- Incorrect assay conditions (e.g., incubation time, temperature).- Use freshly prepared aliquots of the peptide and radioligand.- Verify receptor expression in your membrane preparation via saturation binding experiments or Western blot.- Optimize incubation time and temperature to ensure equilibrium is reached.
High Variability Between Replicates - Inconsistent pipetting or washing techniques.- Clumping of membranes in the preparation.- Use calibrated pipettes and ensure consistent and thorough washing of filters.- Ensure the membrane preparation is homogenous by gentle vortexing or sonication before use.
Unexpected Outcomes in Functional Assays (e.g., Calcium Mobilization, cAMP)
Potential Problem Possible Cause Recommended Solution
No Inhibition of Agonist-Induced Response - [DAla4] Substance P (4-11) concentration is too low.- The chosen agonist is too potent or used at too high a concentration.- The receptor subtype is not sensitive to [DAla4] Substance P (4-11).- Perform a dose-response curve to determine the optimal inhibitory concentration of [DAla4] Substance P (4-11).- Use the agonist at a concentration close to its EC50 to allow for competitive inhibition.- Confirm the identity of the NK-1 receptor subtype in your cell line.
High Basal Signal - Constitutive activity of the overexpressed receptor.- Cellular stress or poor cell health.- Reduce the level of receptor expression by using a lower amount of plasmid for transfection.- Ensure cells are healthy and not over-confluent at the time of the assay.
Agonist-like Activity Observed - [DAla4] Substance P (4-11) may exhibit partial agonism at high concentrations or in certain cellular contexts.- Test a wide range of [DAla4] Substance P (4-11) concentrations in the absence of an agonist to check for any intrinsic activity.

Quantitative Data Summary

Parameter Value Experimental System Reference
IC50 (vs. 125I-BH-Substance P) 0.15 μMRat brain cortex membranes[1][2][3][4]
IC50 (vs. 125I-BH-Eledoisin) 0.5 μMRat brain cortex membranes[1][2][3][4]
Molecular Weight 940.14 g/mol N/A
Chemical Formula C44H65N11O10SN/A

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a general guideline and should be optimized for your specific experimental system.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the NK-1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [3H]Substance P or [125I]Substance P) at a concentration close to its Kd.

    • Varying concentrations of [DAla4] Substance P (4-11) or unlabeled Substance P for the standard curve.

    • For determining non-specific binding, add a high concentration of unlabeled Substance P.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in a blocking agent like PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of [DAla4] Substance P (4-11) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This protocol is a general guideline for measuring the effect of [DAla4] Substance P (4-11) on agonist-induced calcium release in cells expressing a Gq-coupled NK-1 receptor.

  • Cell Culture: Plate cells expressing the NK-1 receptor in a black, clear-bottom 96-well plate and grow to near confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

  • Compound Preparation: Prepare a dilution series of [DAla4] Substance P (4-11) and a fixed concentration of a known NK-1 receptor agonist (e.g., Substance P) at its EC50 or EC80.

  • Assay Procedure:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the [DAla4] Substance P (4-11) dilutions to the wells and incubate for a short period.

    • Add the agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. To determine the inhibitory effect of [DAla4] Substance P (4-11), plot the agonist-induced calcium response against the concentration of the antagonist and calculate the IC50.

Visualizations

NK1_Receptor_Signaling cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_gs Gs Pathway SP Substance P (Agonist) NK1R NK-1 Receptor (GPCR) SP->NK1R Activates DAla4SP [DAla4]SP(4-11) (Antagonist) DAla4SP->NK1R Blocks Gq Gq protein NK1R->Gq Gs Gs protein NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Cellular_Response_Gq Cellular Response (e.g., Inflammation) MAPK->Cellular_Response_Gq AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response_Gs

Caption: NK-1 Receptor Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reconstitution Reconstitute [DAla4]SP(4-11) Binding_Assay Radioligand Binding Assay Reconstitution->Binding_Assay Functional_Assay Functional Assay (Ca²⁺ or cAMP) Reconstitution->Functional_Assay Cell_Culture Culture NK-1R Expressing Cells Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay IC50_Calc Calculate IC50 Binding_Assay->IC50_Calc EC50_Calc Calculate EC50/IC50 Functional_Assay->EC50_Calc

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Calcium Imaging with [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [DAla4] Substance P (4-11) to improve the signal-to-noise ratio (SNR) in calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is [DAla4] Substance P (4-11) and how is it proposed to enhance the signal-to-noise ratio in calcium imaging?

A1: [DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide that acts as a neurotransmitter and neuromodulator.[1] It is an agonist for neurokinin receptors, particularly the NK1 receptor.[2] By activating these receptors, it is proposed to enhance the signal-to-noise ratio in calcium imaging by increasing the intracellular calcium concentration ([Ca2+]i) in response to neuronal activity. This leads to a larger fluorescence change in calcium indicators (the "signal") relative to the baseline fluorescence and instrumental noise (the "noise"). Substance P has been shown to elevate intracellular calcium in both neurons and glial cells.[3]

Q2: What is the underlying mechanism of action for [DAla4] Substance P (4-11) in increasing intracellular calcium?

A2: [DAla4] Substance P (4-11) binds to and activates neurokinin-1 (NK1) receptors, which are G-protein coupled receptors (GPCRs).[2] This activation initiates a signaling cascade that leads to an increase in intracellular calcium. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2] In some neuronal populations, Substance P can also promote calcium entry from the extracellular space.[3]

Q3: At what concentration should I use [DAla4] Substance P (4-11) for my experiments?

A3: The optimal concentration of [DAla4] Substance P (4-11) should be determined empirically for your specific cell type and experimental conditions. Based on the literature for Substance P and its analogs, a starting concentration range of 10 nM to 1 µM is recommended. A dose-response curve should be generated to identify the concentration that provides the maximal enhancement of the calcium signal without causing toxicity or receptor desensitization. Substance P has been shown to induce a dose-dependent rise in intracellular calcium in the 1 µM to 100 µM range in human peripheral blood mononuclear cells.[4]

Q4: Will [DAla4] Substance P (4-11) affect the baseline fluorescence of my calcium indicator?

A4: It is possible that application of [DAla4] Substance P (4-11) may cause a slight elevation in baseline [Ca2+]i, which could lead to an increase in the baseline fluorescence of your calcium indicator. This is because activation of NK1 receptors can lead to a general increase in intracellular calcium. It is crucial to establish a stable baseline recording before and after application of the peptide to accurately quantify the change in signal amplitude (ΔF/F).

Q5: Is [DAla4] Substance P (4-11) compatible with all calcium indicators?

A5: [DAla4] Substance P (4-11) is expected to be compatible with most commonly used chemical and genetically encoded calcium indicators (GECIs) such as Fura-2, Fluo-4, and the GCaMP series. The principle of action is to increase the underlying physiological signal (intracellular calcium), which is then reported by the indicator. However, the magnitude of the observed enhancement may vary depending on the affinity and dynamic range of the specific indicator used.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant increase in signal amplitude after applying [DAla4] Substance P (4-11). 1. Low or no expression of NK1 receptors in the cells of interest. 2. Inadequate concentration of the peptide. 3. Degradation of the peptide. 4. Issues with the calcium imaging setup.1. Verify NK1 receptor expression in your cell type using immunohistochemistry or qPCR. 2. Perform a dose-response experiment with concentrations ranging from 10 nM to 10 µM. 3. Prepare fresh solutions of [DAla4] Substance P (4-11) for each experiment. Store stock solutions at -20°C or below. 4. Ensure your imaging system is optimized for detecting calcium signals (e.g., appropriate excitation/emission filters, laser power, and detector gain).
Increased baseline noise after peptide application. 1. Phototoxicity or photodamage due to excessive illumination. 2. Cellular stress induced by a high concentration of the peptide. 3. Instability in the recording environment.1. Reduce laser power and/or exposure time.[5][6] Consider using a more photostable calcium indicator. 2. Lower the concentration of [DAla4] Substance P (4-11). 3. Ensure stable temperature, perfusion rate, and focus during the experiment.
High variability in the response to [DAla4] Substance P (4-11) between cells or experiments. 1. Heterogeneous expression of NK1 receptors. 2. Inconsistent peptide application. 3. Differences in cell health and viability.1. Analyze single-cell responses and correlate with NK1 receptor expression if possible. 2. Ensure consistent and uniform application of the peptide to the recording chamber. 3. Monitor cell health throughout the experiment and only include healthy cells in the analysis.
Signal saturation after applying the peptide. 1. The concentration of [DAla4] Substance P (4-11) is too high, leading to a maximal calcium response. 2. The dynamic range of the calcium indicator is exceeded.1. Reduce the concentration of the peptide. 2. Use a calcium indicator with a lower affinity for calcium or a wider dynamic range.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on the expected effects of [DAla4] Substance P (4-11) on calcium imaging signals. These values should be considered as a starting point for experimental design and will likely require optimization for specific experimental conditions.

Table 1: Effect of [DAla4] Substance P (4-11) on Calcium Signal Amplitude and Baseline Noise

ConcentrationAverage ΔF/F (%)Baseline Noise (S.D. of F/F₀)Signal-to-Noise Ratio (SNR)
Control (0 nM)100 ± 150.05 ± 0.0120
10 nM120 ± 180.06 ± 0.0120
100 nM180 ± 250.07 ± 0.0225.7
1 µM250 ± 300.09 ± 0.0227.8
10 µM260 ± 350.12 ± 0.0321.7

Note: Values are represented as mean ± standard deviation. SNR is calculated as the average ΔF/F divided by the baseline noise.

Table 2: Time-Course of [DAla4] Substance P (4-11) Effect on Signal Enhancement

Time after ApplicationAverage ΔF/F (%) Enhancement
1 minute10%
5 minutes50%
10 minutes80%
15 minutes85%
20 minutes80%

Note: This table illustrates a hypothetical time-course to reach maximal effect and potential for slight desensitization over time.

Experimental Protocols

Detailed Methodology for Enhancing Signal-to-Noise Ratio in Neuronal Calcium Imaging with [DAla4] Substance P (4-11)

  • Cell Preparation:

    • Culture primary neurons or a suitable neuronal cell line on glass-bottom dishes or coverslips appropriate for high-resolution microscopy.

    • Ensure cells are healthy and at an appropriate confluency for imaging individual cells or networks.

  • Calcium Indicator Loading:

    • For chemical indicators (e.g., Fura-2 AM, Fluo-4 AM): Prepare a loading solution containing the indicator (typically 1-5 µM) in a suitable buffer (e.g., HBSS or artificial cerebrospinal fluid - aCSF).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells gently with fresh buffer to remove excess dye and allow for de-esterification for at least 30 minutes before imaging.

    • For genetically encoded calcium indicators (e.g., GCaMP): Ensure robust and healthy expression of the GCaMP variant in the cells of interest.

  • Preparation of [DAla4] Substance P (4-11) Solution:

    • Reconstitute the lyophilized peptide in sterile, nuclease-free water or a suitable buffer to create a stock solution (e.g., 1 mM).

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in the imaging buffer.

  • Calcium Imaging Procedure:

    • Place the dish/coverslip with the loaded cells onto the microscope stage.

    • Perfuse the cells with imaging buffer at a constant rate to maintain a stable environment.

    • Acquire a baseline recording of spontaneous or evoked calcium activity for at least 5-10 minutes to establish a stable baseline.

    • Apply the desired concentration of [DAla4] Substance P (4-11) to the perfusion system.

    • Continue recording for at least 15-20 minutes to observe the full effect of the peptide on calcium signals.

    • If performing a dose-response experiment, wash out the previous concentration with imaging buffer for 10-15 minutes before applying the next concentration.

  • Data Acquisition Parameters:

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[5][6]

    • Optimize the image acquisition rate to adequately sample the calcium transients of interest.

    • Ensure consistent imaging parameters (laser power, detector gain, exposure time, etc.) throughout the experiment for accurate comparison.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells or subcellular compartments.

    • Extract the mean fluorescence intensity from each ROI for each frame.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F) using the formula: ΔF/F = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

    • Quantify the signal amplitude, frequency, and duration of calcium events before and after the application of [DAla4] Substance P (4-11).

    • Measure the standard deviation of the baseline fluorescence to quantify noise.

    • Calculate the signal-to-noise ratio (SNR) as the peak ΔF/F of a calcium transient divided by the standard deviation of the baseline noise.

Visualizations

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DAla4_SP [DAla4] Substance P (4-11) NK1R NK1 Receptor DAla4_SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Triggers Ca_increase Increased [Ca²⁺]i Ca_release->Ca_increase Leads to Signal_Enhancement Enhanced Calcium Signal Ca_increase->Signal_Enhancement

Caption: Signaling pathway of [DAla4] Substance P (4-11) leading to increased intracellular calcium.

Experimental_Workflow Start Start Cell_Prep 1. Prepare and Culture Cells Start->Cell_Prep Indicator_Loading 2. Load Calcium Indicator Cell_Prep->Indicator_Loading Peptide_Prep 3. Prepare [DAla4] Substance P (4-11) Solution Indicator_Loading->Peptide_Prep Baseline_Imaging 4. Acquire Baseline Calcium Imaging Data Peptide_Prep->Baseline_Imaging Peptide_Application 5. Apply [DAla4] Substance P (4-11) Baseline_Imaging->Peptide_Application Post_Imaging 6. Acquire Post-Application Imaging Data Peptide_Application->Post_Imaging Data_Analysis 7. Analyze Data (ΔF/F, SNR) Post_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for using [DAla4] Substance P (4-11) in calcium imaging.

Troubleshooting_Logic Start Low SNR in Calcium Imaging Check_Baseline Is Baseline Noise High? Start->Check_Baseline Check_Signal Is Signal Amplitude Low? Check_Baseline->Check_Signal No Reduce_Phototoxicity Reduce Excitation Light /Exposure Time Check_Baseline->Reduce_Phototoxicity Yes Apply_Peptide Apply [DAla4] Substance P (4-11) Check_Signal->Apply_Peptide Yes Successful_Enhancement SNR Improved Check_Signal->Successful_Enhancement No Check_Cell_Health Check Cell Health and Environment Stability Reduce_Phototoxicity->Check_Cell_Health Optimize_Concentration Optimize Peptide Concentration Apply_Peptide->Optimize_Concentration Verify_Receptors Verify NK1 Receptor Expression Optimize_Concentration->Verify_Receptors No Improvement Optimize_Concentration->Successful_Enhancement Improvement

Caption: Troubleshooting logic for low signal-to-noise ratio in calcium imaging experiments.

References

Quality control measures for [DAla4] Substance P (4-11) batches

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [DAla4] Substance P (4-11)

This guide provides essential quality control measures, experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with [DAla4] Substance P (4-11).

Frequently Asked Questions (FAQs) - Quality & Handling

Q1: What is [DAla4] Substance P (4-11) and what is its primary mechanism of action?

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family.[1][2][3] Substance P and its analogs exert their effects by acting as agonists for neurokinin receptors (NKRs), particularly the NK1 receptor (NK1R).[4][5][6] The binding of these peptides to NK1R, a G-protein coupled receptor, triggers a cascade of intracellular signaling pathways, including calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway, which are involved in neuroinflammation, pain transmission, and other physiological responses.[7][8][9]

Q2: What are the critical quality control tests for a new batch of this peptide?

To ensure the identity, purity, and quantity of [DAla4] Substance P (4-11), three key analytical tests are essential.

  • High-Performance Liquid Chromatography (HPLC): This technique is used to determine the purity of the peptide by separating it from any impurities generated during synthesis, such as truncated or deletion sequences.[10][11]

  • Mass Spectrometry (MS): This analysis confirms the identity of the peptide by measuring its molecular weight with high precision, ensuring it matches the theoretical mass of the [DAla4] Substance P (4-11) sequence.[12][13][14]

  • Certificate of Analysis (CoA): The CoA is a summary document provided by the manufacturer that includes the results of all QC tests. It is crucial for batch-to-batch comparison and ensuring consistent quality.

QC_Workflow start Receive New Peptide Batch coa Review Certificate of Analysis (CoA) start->coa hplc Purity Analysis (HPLC) ms Identity Verification (MS) hplc->ms decision Purity & Identity Match Specs? ms->decision coa->hplc Verify Data pass Batch Approved for Use fail Batch Rejected (Contact Supplier) decision->pass Yes decision->fail No

Figure 1. Standard quality control workflow for a new peptide batch.
Q3: What information should I look for on the Certificate of Analysis (CoA)?

A typical CoA will provide quantitative data for a specific batch. You should always verify that the results meet your experimental requirements. Below is a sample data table.

ParameterSpecificationResultMethod
Appearance White to off-white powderConformsVisual
Purity (by HPLC) ≥95.0%97.2%RP-HPLC
Identity (by MS) 940.1 ± 1.0 Da940.0 DaESI-MS
Sequence D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2ConfirmedMS/MS
Solubility Soluble in WaterConformsVisual
Q4: How should I properly store and handle the peptide to ensure its stability?

Improper storage is a common cause of peptide degradation and loss of activity.[15]

  • Long-term Storage: For maximum stability, store the lyophilized peptide at -20°C or -80°C, protected from light.

  • Stock Solutions: Once dissolved, it is best to prepare single-use aliquots of your stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[15]

  • Working Solutions: Thaw aliquots as needed and keep them on ice during experimental use. Avoid storing peptides in solution for extended periods, even at 4°C.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for verifying the purity of [DAla4] Substance P (4-11).

  • Sample Preparation:

    • Carefully weigh a small amount of the lyophilized peptide.

    • Dissolve the peptide in an appropriate solvent (e.g., sterile water with 0.1% Trifluoroacetic Acid - TFA) to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone).[11]

    • Column Temperature: 30-40°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as: (Area of the main peptide peak / Total area of all peaks) x 100%.[11] For research applications, a purity of ≥95% is generally required.

Protocol 2: Identity Verification by Mass Spectrometry (MS)

This protocol describes a general procedure for confirming the molecular weight of the peptide.

  • Sample Preparation:

    • Prepare a dilute solution of the peptide (approx. 10-20 µM) in a solvent compatible with mass spectrometry, such as 50:50 acetonitrile/water with 0.1% formic acid. Note: Avoid TFA if possible, as it can cause ion suppression in the MS.[16]

  • MS Analysis:

    • The method uses direct infusion into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range that includes the expected ions (e.g., 300-1200 m/z). The peptide will likely produce multiply charged ions, such as [M+H]+ and [M+2H]2+.

    • The instrument software can de-convolute the resulting spectrum to determine the parent mass of the peptide.

  • Data Interpretation:

    • Compare the observed molecular weight to the theoretical (calculated) molecular weight of [DAla4] Substance P (4-11), which is approximately 940.1 Da. The observed mass should be within a narrow tolerance (e.g., ±1 Da) of the theoretical mass.

Troubleshooting Guide

Q5: My peptide is not dissolving. What can I do?

Peptide solubility can be challenging and depends on the amino acid sequence.[17]

  • Start with Sterile Water: This is the preferred solvent.

  • Add Acid or Base: If the peptide has a net positive charge (basic), adding a small amount of dilute acetic acid can help. If it has a net negative charge (acidic), dilute ammonium hydroxide may be used.

  • Use Organic Solvents: For very hydrophobic peptides, dissolving in a minimal amount of DMSO or DMF before slowly adding aqueous buffer can be effective. Caution: Ensure the final concentration of the organic solvent is compatible with your downstream assay.

  • Sonication: A brief sonication in a water bath can help break up aggregates and improve solubility.

Q6: I am not observing any biological activity in my cell-based assay. What are the common causes?

A lack of activity can stem from multiple issues related to the peptide, the cells, or the assay itself. Follow this troubleshooting workflow to diagnose the problem.

Troubleshooting_Flowchart start No Biological Response in Cell Assay check_peptide Check Peptide Integrity start->check_peptide check_cells Check Cell Health & Receptor Expression check_peptide->check_cells Peptide OK peptide_sol Improper Dissolution or Degradation? check_peptide->peptide_sol Investigate peptide_conc Incorrect Concentration? (Net Peptide Content) check_peptide->peptide_conc Investigate peptide_storage Improper Storage? (Freeze/Thaw Cycles) check_peptide->peptide_storage Investigate check_assay Check Assay Conditions check_cells->check_assay Cells OK cell_viability Low Viability or Contamination? check_cells->cell_viability Investigate cell_receptor Low/No NK1R Expression (Passage Number) check_cells->cell_receptor Investigate assay_reagents Reagent/Buffer Issues? check_assay->assay_reagents Investigate assay_tfa TFA Interference? check_assay->assay_tfa Investigate assay_endotoxin Endotoxin Contamination? check_assay->assay_endotoxin Investigate resolve Problem Identified & Resolved peptide_sol->resolve peptide_conc->resolve peptide_storage->resolve cell_viability->resolve cell_receptor->resolve assay_reagents->resolve assay_tfa->resolve assay_endotoxin->resolve

Figure 2. Troubleshooting workflow for inactive cell-based assays.
  • Peptide Issues: Verify the concentration calculation, as lyophilized powder contains counter-ions (like TFA) and water, so the net peptide content is not 100%.[15] Ensure the peptide was stored correctly and not subjected to multiple freeze-thaw cycles.[15]

  • Cellular Health: Check cells for viability and potential contamination (e.g., mycoplasma). High cell passage numbers can lead to changes in receptor expression, affecting responsiveness.[18][19]

  • Assay Conditions: Residual TFA from peptide synthesis can interfere with cellular assays.[15] For immunological assays, endotoxin contamination can cause non-specific effects.[15] Confirm that all buffers and reagents are correctly prepared and within their expiration dates.

Q7: What is the signaling pathway activated by [DAla4] Substance P (4-11)?

As an agonist of the NK1 receptor, the peptide initiates a well-characterized signaling cascade.

Signaling_Pathway subp [DAla4] Substance P (4-11) nk1r NK1 Receptor (GPCR) subp->nk1r Binds gprotein G-Protein (Gq/11) nk1r->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Responses (Inflammation, Proliferation) ca2->response mapk MAPK Pathway (e.g., ERK1/2) pkc->mapk Activates mapk->response

References

Interpreting biphasic dose-response to [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [DAla4] Substance P (4-11). The information is designed to address specific issues that may be encountered during experimentation, with a focus on interpreting its potential biphasic dose-response.

Frequently Asked Questions (FAQs)

Q1: What is [DAla4] Substance P (4-11) and what is its primary mode of action?

[DAla4] Substance P (4-11) is a synthetic analog of the endogenous neuropeptide Substance P (SP). It is a truncated form of SP, specifically the (4-11) fragment, with a substitution of D-Alanine at position 4. Its primary characterized mode of action is as an antagonist of tachykinin receptors. It competitively inhibits the binding of tachykinins like Substance P and Eledoisin to their receptors on rat brain cortex membranes.[1][2][3]

Q2: What are the known binding affinities for [DAla4] Substance P (4-11)?

[DAla4] Substance P (4-11) has been shown to inhibit the binding of radiolabeled tachykinins to rat brain cortex membranes with the following half-maximal inhibitory concentrations (IC50):

  • IC50 of 0.15 µM against the binding of 125I-Bolton Hunter-conjugated Substance P.[1][3]

  • IC50 of 0.5 µM against the binding of 125I-Bolton Hunter-conjugated Eledoisin.[1][3]

Q3: What are the potential reasons for observing a biphasic dose-response curve with [DAla4] Substance P (4-11)?

Observing a biphasic, or U-shaped, dose-response curve is a complex phenomenon that can arise from several mechanisms. While direct evidence for a biphasic response of [DAla4] Substance P (4-11) is not extensively documented, based on the behavior of Substance P and other neuropeptide analogs, a biphasic effect could be hypothesized to occur due to:

  • Receptor Subtype Selectivity: [DAla4] Substance P (4-11) may have different affinities and efficacies for different neurokinin (NK) receptor subtypes (NK1, NK2, NK3). At low concentrations, it might selectively antagonize one receptor subtype, while at higher concentrations, it could begin to interact with other subtypes, potentially as a partial agonist, leading to a different physiological response.

  • Signal Pathway Switching: Substance P can signal through different G-protein pathways, primarily Gq (leading to IP3/DAG production and Ca2+ mobilization) and Gs (leading to cAMP production). [DAla4] Substance P (4-11) might preferentially antagonize one pathway at lower concentrations, while at higher concentrations, it could allow or even weakly activate another, resulting in a biphasic cellular response.

  • Receptor Desensitization and Internalization: At high concentrations, prolonged exposure to a ligand can lead to receptor desensitization and internalization, effectively reducing the number of available receptors on the cell surface. This can lead to a diminished response at higher doses, contributing to a biphasic curve.

  • Off-Target Effects: At higher concentrations, the compound may begin to interact with other, unrelated receptors or cellular targets, leading to a secondary effect that opposes the primary effect observed at lower concentrations.

Troubleshooting Guides

Issue 1: Unexpected or Biphasic Dose-Response Curve

Symptoms:

  • Initial increase in response with increasing concentration, followed by a decrease at higher concentrations.

  • An inhibitory effect at low concentrations that diminishes or reverses at higher concentrations.

  • High variability in experimental results at specific concentration ranges.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Complex Receptor Interactions 1. Characterize Receptor Expression: Confirm the expression profile of NK receptor subtypes (NK1, NK2, NK3) in your experimental model (cell line or tissue).2. Use Selective Antagonists: Co-incubate with highly selective antagonists for each NK receptor subtype to dissect which receptor is responsible for each phase of the response.3. Vary Agonist: Compare the dose-response of [DAla4] Substance P (4-11) with the response to Substance P and other specific NK receptor agonists.
Signal Pathway Crosstalk 1. Measure Second Messengers: Quantify downstream signaling molecules for different pathways, such as intracellular Ca2+, IP3, and cAMP, at various concentrations of [DAla4] Substance P (4-11).2. Use Pathway Inhibitors: Utilize specific inhibitors of key signaling molecules (e.g., PLC, PKA) to determine which pathway is dominant at different concentrations.
Experimental Artifact 1. Solubility Issues: Ensure the compound is fully solubilized at all tested concentrations. Precipitates at higher concentrations can lead to inaccurate dosing and a drop in the observed effect.2. Reagent Stability: Verify the stability of [DAla4] Substance P (4-11) in your experimental buffer and at the incubation temperature. Degradation over time can affect results.3. Review Data Analysis: Ensure that the curve-fitting model used for data analysis is appropriate for a biphasic response. Standard sigmoidal models will not accurately fit a biphasic curve.

Issue 2: No Observable Effect or Low Potency

Symptoms:

  • The compound does not produce any significant response in a functional assay.

  • The observed potency is much lower than the reported IC50 values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Experimental System 1. Confirm Receptor Expression: Ensure that your chosen cell line or tissue expresses the target neurokinin receptors.2. Agonist Concentration: If using [DAla4] Substance P (4-11) as an antagonist, ensure the concentration of the agonist you are trying to block is appropriate (typically around its EC50).
Peptide Handling and Storage 1. Proper Storage: Store the peptide according to the manufacturer's instructions, typically lyophilized at -20°C or -80°C.2. Fresh Aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.3. Solubilization: Use the recommended solvent to prepare the stock solution. For peptides, this is often sterile water, dilute acetic acid, or DMSO.
Assay Sensitivity 1. Optimize Assay Conditions: Ensure that the assay is sensitive enough to detect subtle changes in signaling or function.2. Positive Controls: Run positive controls with known agonists (e.g., Substance P) and antagonists to validate the assay performance.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of [DAla4] Substance P (4-11) in Radioligand Binding Assays

Radiolabeled Ligand Tissue Preparation IC50 (µM) Reference
125I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15[1][3]
125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5[1][3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the inhibitory binding potency of [DAla4] Substance P (4-11).

  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand (e.g., 125I-Bolton Hunter-Substance P), and varying concentrations of [DAla4] Substance P (4-11).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the concentration of [DAla4] Substance P (4-11).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of [DAla4] Substance P (4-11) to antagonize agonist-induced calcium release.

  • Cell Culture:

    • Culture cells expressing the NK1 receptor (e.g., CHO-NK1R or U373 cells) in appropriate media.

  • Calcium Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of [DAla4] Substance P (4-11) for a defined period.

    • Place the plate in a fluorescence plate reader.

    • Add a fixed concentration of a known agonist (e.g., Substance P) to stimulate calcium release.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the concentration of [DAla4] Substance P (4-11) to determine its IC50.

Mandatory Visualizations

Biphasic_Dose_Response_Hypothesis cluster_low_conc Low Concentration cluster_high_conc High Concentration cluster_overall_response Observed Biphasic Response Low_Conc [DAla4] SP (4-11) NK1R_Antagonism Selective Antagonism of NK1 Receptor Low_Conc->NK1R_Antagonism Gq_Block Blockade of Gq Pathway NK1R_Antagonism->Gq_Block Response_A Primary Response (e.g., Inhibition of Ca2+ Mobilization) Gq_Block->Response_A Biphasic_Curve Biphasic Dose-Response Response_A->Biphasic_Curve High_Conc [DAla4] SP (4-11) NK2R_Partial_Agonism Partial Agonism at NK2/Other Receptors High_Conc->NK2R_Partial_Agonism Gs_Activation Weak Activation of Gs Pathway NK2R_Partial_Agonism->Gs_Activation Response_B Secondary Response (e.g., cAMP Production) Gs_Activation->Response_B Response_B->Biphasic_Curve

Caption: Hypothetical mechanism for a biphasic dose-response to [DAla4] Substance P (4-11).

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Setup cluster_investigation Mechanistic Investigation cluster_interpretation Interpretation Start Observe Biphasic Dose-Response Check_Reagents Verify Compound Solubility & Stability Start->Check_Reagents Check_Model Confirm Receptor Expression Profile Start->Check_Model Receptor_Studies Use Selective Antagonists Check_Model->Receptor_Studies Signaling_Assays Measure Second Messengers (Ca2+, cAMP) Receptor_Studies->Signaling_Assays Data_Analysis Fit to Biphasic Curve Model Signaling_Assays->Data_Analysis Conclusion Elucidate Mechanism (e.g., Receptor Selectivity, Pathway Switching) Data_Analysis->Conclusion

Caption: Troubleshooting workflow for investigating a biphasic dose-response.

References

Minimizing non-specific binding of [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of [DAla4] Substance P (4-11) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is [DAla4] Substance P (4-11) and why is minimizing non-specific binding important?

Q2: What are the common causes of non-specific binding for peptides like [DAla4] Substance P (4-11)?

A2: Common causes include:

  • Hydrophobic interactions: Peptides can non-specifically adhere to plasticware, membranes, and other surfaces.

  • Electrostatic interactions: Charged residues in the peptide can interact with oppositely charged surfaces or molecules.

  • Binding to abundant, low-affinity sites: The peptide may bind to other proteins or cellular components that are present in high concentrations.

  • Inadequate blocking: Insufficient or improper blocking of non-specific sites on assay surfaces (e.g., microplates, beads).

  • Inappropriate buffer composition: The pH, ionic strength, and presence or absence of detergents in the buffer can influence non-specific interactions.[1]

Q3: What are the first steps I should take to troubleshoot high non-specific binding?

A3: Start by reviewing your experimental setup. Key areas to check include:

  • Blocking efficiency: Ensure you are using an appropriate blocking agent at an optimal concentration and for a sufficient duration.[2]

  • Washing steps: Increase the number and/or duration of wash steps to more effectively remove unbound or weakly bound peptide.

  • Buffer components: Consider modifying your buffer's ionic strength or adding a non-ionic detergent.[1]

  • Peptide concentration: Use the lowest concentration of [DAla4] Substance P (4-11) that still provides a robust specific signal.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with [DAla4] Substance P (4-11).

Problem Potential Cause Recommended Solution
High background signal in all wells/samples Inadequate blocking of non-specific sites.Optimize the blocking buffer. Try different blocking agents (e.g., BSA, casein, non-fat dry milk, or commercially available protein-free blockers) and vary the concentration (e.g., 1-5% for proteins) and incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2]
Non-specific binding of the peptide to the assay plate or membrane.Pre-treat plates with a blocking agent. Consider using low-binding microplates. Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% to your assay buffer to reduce binding to surfaces.[3]
Insufficient washing.Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. A gentle agitation during washing can also be beneficial.
High signal in "no receptor" control wells The peptide is binding to components of the cell membrane or lysate other than the target receptor.Perform a pre-clearing step by incubating your lysate with beads or a control antibody to remove components that non-specifically bind.
Contamination of reagents.Use fresh, high-purity reagents and sterile, filtered buffers.
Variability between replicate wells Inconsistent washing or pipetting.Ensure uniform and thorough washing across the plate. Use calibrated pipettes and proper pipetting techniques to minimize variability.
Peptide adsorption to pipette tips and tubes.Use low-retention plasticware. Pre-rinsing pipette tips with the peptide solution before dispensing can also help.
Low specific binding signal Blocking agent is masking the target epitope.Try a different blocking agent or reduce the concentration of the current one. Some blocking agents may interfere with specific ligand-receptor interactions.
Peptide degradation.Include protease inhibitors in your buffers, especially when working with cell lysates or tissue homogenates. Store the peptide as recommended by the manufacturer.

Quantitative Data

The following table summarizes the inhibitory concentration (IC50) values for [DAla4] Substance P (4-11) in competing with radiolabeled ligands for binding to rat brain cortex membranes. This data can be used as a reference for expected binding affinities.

LigandCompeting Radiolabeled LigandTissue SourceIC50 (µM)
[DAla4] Substance P (4-11) ¹²⁵I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15
[DAla4] Substance P (4-11) ¹²⁵I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for [DAla4] Substance P (4-11)

This protocol is adapted from general radioligand binding assay procedures and should be optimized for your specific experimental conditions.[4][5][6]

Materials:

  • Cell membranes or tissue homogenates expressing the NK1 receptor.

  • Radiolabeled Substance P (e.g., ¹²⁵I-Bolton Hunter Substance P).

  • Unlabeled [DAla4] Substance P (4-11).

  • Unlabeled Substance P (for defining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, with protease inhibitors).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates (low-binding plates are recommended).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the NK1 receptor according to standard laboratory protocols. Determine the protein concentration of your preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add binding buffer, a fixed concentration of radiolabeled Substance P (typically at or below its Kd), and your membrane preparation.

    • Non-specific Binding (NSB): Add binding buffer, the same concentration of radiolabeled Substance P, a saturating concentration of unlabeled Substance P (e.g., 1 µM), and your membrane preparation.

    • Competition: Add binding buffer, the same concentration of radiolabeled Substance P, varying concentrations of [DAla4] Substance P (4-11) (e.g., from 10⁻¹² M to 10⁻⁵ M), and your membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). This should be determined empirically.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of [DAla4] Substance P (4-11).

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

Substance P / NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->Cellular_Response MAPK->Cellular_Response

Caption: Substance P signaling through the NK1 receptor.

Troubleshooting Workflow for High Non-Specific Binding Start High Non-Specific Binding Detected Check_Blocking Optimize Blocking Step? Start->Check_Blocking Optimize_Blocking Increase blocker concentration/time Try different blocking agents Check_Blocking->Optimize_Blocking Yes Check_Washing Optimize Washing Step? Check_Blocking->Check_Washing No Optimize_Blocking->Check_Washing Optimize_Washing Increase wash volume/number of washes Add detergent to wash buffer Check_Washing->Optimize_Washing Yes Check_Buffer Modify Assay Buffer? Check_Washing->Check_Buffer No Optimize_Washing->Check_Buffer Modify_Buffer Add carrier protein (e.g., 0.1% BSA) Adjust salt concentration Add non-ionic detergent (e.g., Tween-20) Check_Buffer->Modify_Buffer Yes Check_Plates Use Low-Binding Plates? Check_Buffer->Check_Plates No Modify_Buffer->Check_Plates Use_Low_Binding Switch to low-binding plates/tubes Check_Plates->Use_Low_Binding Yes End Re-evaluate Non-Specific Binding Check_Plates->End No Use_Low_Binding->End

Caption: Workflow for troubleshooting non-specific binding.

Experimental Workflow for Competitive Binding Assay Start Start Assay Prepare_Reagents Prepare Reagents: - Membranes - Radiolabeled Ligand - Unlabeled Ligands - Buffers Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Total, NSB, Competition) Prepare_Reagents->Setup_Plate Incubate Incubate to Reach Equilibrium Setup_Plate->Incubate Filter Rapidly Filter Contents Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 Count->Analyze End End Analyze->End

Caption: Workflow for a competitive binding assay.

References

Validation & Comparative

A Comparative Analysis of [DAla4] Substance P (4-11) and Native Substance P Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the synthetic analog [DAla4] Substance P (4-11) and native Substance P. The information presented is intended to assist researchers in selecting the appropriate peptide for their studies by providing a side-by-side look at their biochemical and functional properties based on available experimental data.

Introduction to Substance P and its Analog

Native Substance P is an eleven-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects primarily through binding to and activating the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). Upon binding, the NK1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC). Additionally, Substance P signaling can lead to the accumulation of cyclic adenosine monophosphate (cAMP).

[DAla4] Substance P (4-11) is a truncated and modified analog of native Substance P. This analog has a substitution of D-Alanine for Glycine at position 4 and represents the C-terminal heptapeptide fragment of Substance P. Such modifications are often introduced to alter the peptide's stability, receptor binding affinity, and functional activity.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data for the binding affinity and functional activity of both native Substance P and [DAla4] Substance P (4-11). It is important to note that a direct comparison of functional efficacy is limited by the lack of available EC50 values for [DAla4] Substance P (4-11) in the public domain.

Compound Assay Type Parameter Value Cell/Tissue Type
Native Substance P Radioligand BindingKd0.33 ± 0.13 nM[1]Transfected CHO cells expressing rat NK1 receptor
Functional (Calcium Mobilization)-logEC508.5 ± 0.3 M[2]NK1R-expressing HEK293 cells
EC50~3.16 nM
Functional (cAMP Accumulation)-logEC507.8 ± 0.1 M[2]NK1R-expressing HEK293 cells
EC50~15.8 nM
[DAla4] Substance P (4-11) Competitive Radioligand BindingIC50 (vs. 125I-Substance P)0.15 µM[2]Rat brain cortex membranes
Competitive Radioligand BindingIC50 (vs. 125I-Eledoisin)0.5 µM[2]Rat brain cortex membranes

Table 1: Comparison of Binding Affinity and Functional Potency.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_receptor Cell Membrane cluster_cytosol Cytosol Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitation) PKC->Downstream Phosphorylates

Caption: Signaling pathway of native Substance P via the NK1 receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membranes Prepare Membranes (e.g., Rat Brain Cortex) Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Radioligand (e.g., ¹²⁵I-Substance P) Radioligand->Incubate Competitor Unlabeled Ligand (Native SP or [DAla4]SP(4-11)) Competitor->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Quantify Radioactivity (Gamma Counter) Filter->Count Analyze Calculate IC₅₀/Kᵢ Values Count->Analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis Cells Culture NK1R-expressing cells (e.g., HEK293) Dye Load cells with a Ca²⁺-sensitive fluorescent dye Cells->Dye Stimulate Add varying concentrations of Substance P or Analog Dye->Stimulate Measure Measure fluorescence intensity change over time (e.g., FLIPR) Stimulate->Measure Analyze Generate dose-response curve and calculate EC₅₀ Measure->Analyze

Caption: Experimental workflow for a calcium mobilization assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

1. Membrane Preparation:

  • Homogenize rat brain cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer (containing protease inhibitors).

    • A range of concentrations of the unlabeled competitor ([DAla4] Substance P (4-11) or native Substance P).

    • A fixed concentration of the radiolabeled ligand (e.g., 125I-Bolton Hunter-conjugated Substance P).

    • The membrane preparation.

  • For determining non-specific binding, use a high concentration of unlabeled native Substance P.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Calcium Mobilization Assay

This protocol outlines a method to measure the functional activity of a ligand by quantifying the increase in intracellular calcium upon receptor activation.

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) cells stably or transiently expressing the human NK1 receptor in an appropriate growth medium.

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Remove the growth medium from the cells and add the dye-loading buffer.

  • Incubate the plate at 37°C in the dark for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of native Substance P and [DAla4] Substance P (4-11) in an appropriate assay buffer.

  • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence of each well.

  • Add the different concentrations of the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • For each concentration, determine the peak fluorescence response after compound addition.

  • Normalize the responses to the baseline fluorescence.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Discussion and Conclusion

The available data indicates that native Substance P is a potent agonist at the NK1 receptor, with nanomolar efficacy in functional assays that measure downstream signaling events like calcium mobilization and cAMP accumulation.[2] Its binding affinity is also in the low nanomolar range.[1]

In contrast, the data for [DAla4] Substance P (4-11) is currently limited to its binding affinity, as indicated by its IC50 values in the micromolar range for inhibiting the binding of radiolabeled tachykinins.[2] This suggests that [DAla4] Substance P (4-11) has a significantly lower affinity for the NK1 receptor compared to native Substance P. The lack of publicly available functional data (EC50 values) for [DAla4] Substance P (4-11) makes a direct comparison of its efficacy as an agonist or antagonist challenging.

For researchers considering the use of these peptides, the choice will depend on the specific experimental goals. Native Substance P is the clear choice for studies requiring potent activation of the NK1 receptor and its downstream signaling pathways. [DAla4] Substance P (4-11), given its lower binding affinity, may be useful as a weaker binder or potentially as a tool to probe specific sub-domains of the NK1 receptor, though its functional consequences require further investigation. To fully elucidate the efficacy of [DAla4] Substance P (4-11), it is imperative that functional assays, such as the calcium mobilization assay described above, are performed to determine its EC50 value and its capacity to act as an agonist, partial agonist, or antagonist at the NK1 receptor.

References

Assessing the Reproducibility of [DAla4] Substance P (4-11) Induced Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [DAla4] Substance P (4-11), a synthetic analog of the neuropeptide Substance P (SP). The focus is on its inhibitory effects on ligand binding to neurokinin receptors and a review of the downstream signaling pathways. While direct studies on the reproducibility of its specific effects are limited, this guide offers a framework for assessment by comparing its reported potency with that of Substance P and other related peptides.

Executive Summary

[DAla4] Substance P (4-11) is a truncated analog of Substance P that has been shown to inhibit the binding of Substance P and the related tachykinin peptide, Eledoisin, to their receptors in rat brain cortex membranes. Its primary mechanism of action is competitive antagonism at neurokinin receptors, particularly the NK1 receptor. The reproducibility of these effects can be inferred by comparing its in vitro binding affinity with that of the endogenous ligand and other analogs across different studies. This guide presents available quantitative data, detailed experimental protocols for assessing binding affinity, and a visualization of the pertinent signaling pathways to aid researchers in evaluating and potentially replicating its effects.

Data Presentation: Comparative Binding Affinities

The following table summarizes the reported inhibitory concentrations (IC50) of [DAla4] Substance P (4-11) and the binding affinities (Ki) of Substance P and other analogs for the NK1 receptor. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.

CompoundLigand InhibitedReceptor SourceIC50 / KiReference
[DAla4] Substance P (4-11) 125I-Bolton Hunter-conjugated Substance PRat brain cortex membranes0.15 µM (IC50)[1]
[DAla4] Substance P (4-11) 125I-Bolton Hunter-conjugated EledoisinRat brain cortex membranes0.5 µM (IC50)[1]
Substance P125I-Substance PHuman NK1 receptor (CHO cells)0.2 nM (Ki)
Septide125I-Substance PRat brain synaptosomes0.3 nM (Ki)
[Sar9, Met(O2)11]-Substance P125I-Substance PRat cerebral cortex0.1 nM (Ki)
Aprepitant (MK-869)125I-Substance PHuman NK1 receptor (IMR-90 cells)0.1 nM (Ki)

Experimental Protocols

To assess the reproducibility of the effects of [DAla4] Substance P (4-11), a standardized radioligand competition binding assay is crucial. Below is a detailed methodology adapted from established protocols for determining the binding affinity of compounds to the NK1 receptor.[2][3][4][5][6][7]

Radioligand Competition Binding Assay for NK1 Receptor

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound (e.g., [DAla4] Substance P (4-11)) for the NK1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cortex).

  • Radioligand: 125I-labeled Substance P (e.g., [125I]Tyr8)-Substance P or [125I]Bolton-Hunter Substance P).

  • Test Compound: [DAla4] Substance P (4-11) or other analogs.

  • Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of non-specific binding control (unlabeled Substance P), 50 µL of radioligand, and 100 µL of membrane suspension.

      • Test Compound: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of the NK1 Receptor

Substance P and its analogs primarily exert their effects through the G-protein coupled neurokinin-1 (NK1) receptor. Activation of the NK1 receptor initiates a well-characterized signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P / Analog NK1R NK1 Receptor SP->NK1R Gq11 Gαq/11 NK1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects (e.g., Inflammation, Pain Transmission) Ca2->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Cascade.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compound) Reagent_Prep->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Processing 6. Data Processing (IC50 & Ki Calculation) Counting->Data_Processing

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

Investigating the Cross-Reactivity of [DAla4] Substance P (4-11) with Other Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the Substance P analog, [DAla4] Substance P (4-11), with other receptors. The information presented herein is intended to assist researchers in understanding the selectivity profile of this peptide and to guide its use in experimental settings.

Introduction

[DAla4] Substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P, a neuropeptide belonging to the tachykinin family. Substance P is the endogenous ligand with the highest affinity for the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) involved in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The C-terminal region of Substance P is crucial for its biological activity. [DAla4] Substance P (4-11) is a modified version of the native fragment, and understanding its interaction with its primary target and potential off-target receptors is critical for its application in research and drug development.

Quantitative Data Summary

The primary available data on the receptor interaction of [DAla4] Substance P (4-11) comes from competitive radioligand binding assays performed on rat brain cortex membranes. These membranes express a mixed population of tachykinin receptors. The following table summarizes the inhibitory potency (IC50) of [DAla4] Substance P (4-11) against the binding of radiolabeled tachykinin ligands.

RadioligandTest CompoundTissue PreparationIC50 (µM)Reference
¹²⁵I-Bolton Hunter-conjugated Substance P[DAla4] Substance P (4-11)Rat Brain Cortex Membranes0.15[1]
¹²⁵I-Bolton Hunter-conjugated Eledoisin[DAla4] Substance P (4-11)Rat Brain Cortex Membranes0.5[1]

Note: A lower IC50 value indicates a higher potency in inhibiting the binding of the radioligand to its receptor. Eledoisin is another tachykinin peptide that binds to neurokinin receptors.

Cross-Reactivity Profile

Currently, there is a lack of publicly available, comprehensive screening data for [DAla4] Substance P (4-11) against a broad panel of unrelated receptors (e.g., opioid, chemokine, adrenergic receptors). The available data strongly suggests that the primary pharmacological activity of [DAla4] Substance P (4-11) is directed towards the tachykinin receptor family.

Based on the known pharmacology of Substance P and its analogs, potential for cross-reactivity, albeit likely at significantly lower potencies, might be considered for:

  • Other Tachykinin Receptors (NK2, NK3): Substance P itself can bind to NK2 and NK3 receptors, although with lower affinity than for NK1. It is plausible that [DAla4] Substance P (4-11) retains some affinity for these receptors.

  • Mas-related G protein-coupled Receptors (MRGPRs): Some Substance P analogs have been shown to interact with members of the MRGPR family, which are involved in sensory functions and immune responses.

  • Chemokine Receptors: There is some evidence of functional crosstalk between the Substance P and chemokine systems.

Without direct experimental evidence, the selectivity of [DAla4] Substance P (4-11) for tachykinin receptors over other receptor families remains to be definitively established.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay, based on the methodology described in the original study by Cascieri et al. (1985) and other standard laboratory procedures.

1. Membrane Preparation from Rat Brain Cortex

  • Tissue Homogenization: Rat brain cortices are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

  • Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous substances that might interfere with the assay.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Competitive Radioligand Binding Assay

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the radioligand (¹²⁵I-Bolton Hunter-conjugated Substance P or ¹²⁵I-Bolton Hunter-conjugated Eledoisin).

    • A range of concentrations of the unlabeled competitor, [DAla4] Substance P (4-11).

    • A specific amount of the rat brain cortex membrane preparation.

    • Assay buffer containing protease inhibitors to prevent peptide degradation.

  • Incubation: The reaction plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the concentration of the unlabeled competitor ([DAla4] Substance P (4-11)) that inhibits 50% of the specific binding of the radioligand (the IC50 value). Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

Visualizations

Signaling Pathway of the NK1 Receptor SP Substance P or Analog NK1R NK1 Receptor (GPCR) SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->CellularResponse PKC->CellularResponse

Caption: Signaling pathway of the NK1 Receptor.

Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation (Rat Brain Cortex) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Radioligand Radioligand (¹²⁵I-SP or ¹²⁵I-Eledoisin) Radioligand->Incubation Competitor [DAla4] Substance P (4-11) (Varying Concentrations) Competitor->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Washing Washing (Removes Non-specific Binding) Filtration->Washing Counting Gamma Counting (Measures Radioactivity) Washing->Counting DataAnalysis Data Analysis (IC50 Determination) Counting->DataAnalysis

Caption: Workflow for Radioligand Binding Assay.

References

A Comparative Guide to Positive Controls for NK1R Activation: Featuring [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [DAla4] Substance P (4-11) and other common positive controls for activating the Neurokinin-1 Receptor (NK1R). Understanding the nuances of these agonists is critical for robust and reproducible in vitro and in vivo studies targeting the NK1R, a key player in pain, inflammation, and mood disorders.[1] This document presents objective comparisons, supported by experimental data, to aid in the selection of the most appropriate positive control for your research needs.

Performance Comparison of NK1R Agonists

The selection of a suitable positive control is paramount for validating experimental systems and ensuring the reliability of screening assays. While the endogenous ligand, Substance P, is a common choice, its fragments and synthetic analogs offer varying potencies and selectivities.

AgonistAssay TypeCell LinePotency (EC50/IC50)Reference
[DAla4] Substance P (4-11) ¹²⁵I-Substance P Binding InhibitionRat Brain Cortex MembranesIC₅₀: 0.15 µM[2][3][4]
¹²⁵I-Eledoisin Binding InhibitionRat Brain Cortex MembranesIC₅₀: 0.5 µM[2][3][4]
Substance P Receptor InternalizationSH-SY5Y cells expressing tGFP-NK1REC₅₀: 18 nM[5]
Calcium MobilizationHEK293 cells expressing NK1R-logEC₅₀: 8.5 ± 0.3 (EC₅₀ ≈ 3.16 nM)[6]
cAMP AccumulationHEK293 cells expressing NK1R-logEC₅₀: 7.8 ± 0.1 (EC₅₀ ≈ 15.8 nM)[6]
GR 73632 In vivo behavioral responseMice~200-fold more potent than Substance P[7]
[Sar⁹,Met(O₂)¹¹]-Substance P Tachykinin NK₁ Receptor AgonistNot specifiedPotent and selective
[Pro⁹]-Substance P Not specifiedNot specifiedEC₅₀: 0.93 nM[2]

Note: EC₅₀ (half-maximal effective concentration) values indicate the concentration of an agonist that gives half of the maximal response, while IC₅₀ (half-maximal inhibitory concentration) values in binding assays indicate the concentration that displaces 50% of the radioligand. A lower value indicates higher potency.

NK1R Signaling Pathways

Activation of the NK1R, a G-protein coupled receptor (GPCR), by an agonist like Substance P initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gαs proteins.[8][9]

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist ([DAla4] SP (4-11), SP, etc.) NK1R NK1R Agonist->NK1R Binding & Activation Gq Gαq NK1R->Gq Coupling Gs Gαs NK1R->Gs Coupling PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (Gene expression, etc.) Ca->Downstream MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream MAPK->Downstream

Caption: NK1R Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to quantify NK1R activation.

Calcium Mobilization Assay (Fluo-4)

This assay measures the increase in intracellular calcium concentration upon NK1R activation.

Workflow:

Caption: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Plating: Seed cells stably expressing NK1R (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions (e.g., Abcam ab228555).[10]

    • Remove the culture medium and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10]

  • Agonist Addition and Measurement:

    • Prepare serial dilutions of the agonist ([DAla4] Substance P (4-11), Substance P, etc.) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Use a fluorescence plate reader equipped with an automated injector (e.g., FlexStation or FLIPR) to add the agonist to the wells.

    • Measure the fluorescence intensity (Excitation/Emission ≈ 490/525 nm) before and after agonist addition in real-time.[10][11]

  • Data Analysis:

    • The change in fluorescence is proportional to the increase in intracellular calcium.

    • Plot the fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

cAMP Accumulation Assay (HTRF)

This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon Gαs activation.

Workflow:

Caption: HTRF cAMP Assay Workflow.

Detailed Protocol:

  • Cell Preparation: Harvest NK1R-expressing cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure:

    • Dispense the cell suspension into a 384-well low-volume white plate.

    • Add serial dilutions of the agonist.

    • Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[12]

  • Detection:

    • Add the HTRF detection reagents: cAMP-d2 (acceptor) and an anti-cAMP antibody conjugated to a donor fluorophore (e.g., europium cryptate).[13]

    • Incubate for 1 hour at room temperature to allow for the competitive binding to reach equilibrium.[13]

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[13]

    • The HTRF ratio (665/620) is inversely proportional to the amount of cAMP produced.

    • Calculate the EC₅₀ value from the dose-response curve.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of NK1R from the cell surface.

Workflow:

Caption: Receptor Internalization Assay Workflow.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing a tagged NK1R (e.g., GFP-NK1R or an antibody-detectable tag) on glass-bottom dishes or plates suitable for imaging.

  • Agonist Treatment:

    • Treat the cells with various concentrations of the agonist.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C to induce receptor internalization.

  • Immunofluorescence Staining (for antibody-based detection):

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells if detecting total receptor levels, or skip this step to specifically label surface receptors.

    • Incubate with a primary antibody targeting the NK1R extracellular domain.[14][15]

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount with a DAPI-containing medium to stain the nuclei.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a confocal microscope.

    • Quantify internalization by measuring the fluorescence intensity inside the cell (e.g., in endocytic vesicles) relative to the cell surface.

    • Calculate the EC₅₀ for internalization from the dose-response data.[5]

Conclusion

[DAla4] Substance P (4-11) serves as a valuable tool for studying NK1R, particularly in binding assays where its inhibitory potency has been characterized. For functional cellular assays, Substance P remains the gold standard positive control with well-defined potencies across various signaling readouts. Other potent and selective agonists like GR 73632 and [Sar⁹,Met(O₂)¹¹]-Substance P offer alternatives, especially when investigating specific aspects of NK1R pharmacology. The choice of the most appropriate positive control will depend on the specific experimental context, the desired signaling pathway to be activated, and the required potency. The detailed protocols provided herein should facilitate the establishment of robust and reliable NK1R activation assays in your laboratory.

References

A Researcher's Guide to Appropriate Negative Controls for [DAla4] Substance P (4-11) Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

[DAla4] Substance P (4-11) is an analog of Substance P that acts as an agonist, primarily at the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1][2][3] Activation of the NK1 receptor by its ligands initiates a cascade of intracellular signaling events, most notably the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). Given its role in diverse physiological processes, including pain transmission, inflammation, and smooth muscle contraction, understanding the specific effects of [DAla4] Substance P (4-11) is of significant interest.

This guide outlines three critical types of negative controls that should be incorporated into experimental designs: vehicle controls, inactive analogs, and NK1 receptor antagonists. We provide detailed experimental protocols and comparative data to aid in the selection and implementation of the most appropriate controls for your research.

Comparison of Negative Controls

To ensure the observed cellular responses are specifically due to the action of [DAla4] Substance P (4-11) on its receptor, it is crucial to include appropriate negative controls. The following table summarizes the key characteristics and expected outcomes for each type of control.

Control Type Description Mechanism of Control Expected Outcome in a Functional Assay (e.g., Calcium Mobilization)
Vehicle Control The solvent used to dissolve [DAla4] Substance P (4-11) (e.g., sterile water, PBS, or a buffer containing a low concentration of DMSO).Ensures that the solvent itself does not elicit a cellular response.No significant increase in signal compared to the unstimulated baseline.
Inactive Analog A peptide with a similar structure to [DAla4] Substance P (4-11) but with key amino acid substitutions that render it unable to bind to and activate the NK1 receptor.Demonstrates that the observed effect is dependent on the specific amino acid sequence and conformation of the active peptide.No significant increase in signal compared to the unstimulated baseline.
NK1 Receptor Antagonist A molecule that specifically binds to the NK1 receptor and blocks its activation by agonists like [DAla4] Substance P (4-11).Confirms that the cellular response is mediated specifically through the NK1 receptor.A significant reduction or complete abolition of the response induced by [DAla4] Substance P (4-11).

Experimental Protocols

Below are detailed protocols for key experiments to validate the use of these negative controls in a typical in vitro cell-based assay measuring intracellular calcium mobilization.

Calcium Mobilization Assay Protocol

This protocol is designed for use with a cell line endogenously or recombinantly expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).

Materials:

  • Cells expressing the NK1 receptor

  • [DAla4] Substance P (4-11)

  • Negative controls: Vehicle, Inactive Analog (e.g., a Substance P analog with key residue substitutions), NK1 Receptor Antagonist (e.g., Aprepitant)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed the NK1 receptor-expressing cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a set period.

  • Stimulation and Measurement:

    • For Vehicle Control: Inject the vehicle solution into the designated wells and continue to measure fluorescence.

    • For Inactive Analog Control: Inject the inactive analog at the same concentration as [DAla4] Substance P (4-11) and measure fluorescence.

    • For [DAla4] Substance P (4-11) Stimulation: Inject [DAla4] Substance P (4-11) to achieve the desired final concentration and measure the fluorescence response.

    • For NK1 Receptor Antagonist Control: Pre-incubate the cells with the NK1 receptor antagonist for a specified time (e.g., 15-30 minutes) before injecting [DAla4] Substance P (4-11). Measure the fluorescence response.

  • Data Analysis: Calculate the change in fluorescence intensity over time for each condition relative to the baseline.

Data Presentation

The following tables present hypothetical but representative data that could be obtained from the experiments described above.

Table 1: Effect of Vehicle and Inactive Analog Controls on Calcium Mobilization

Treatment Concentration Peak Fluorescence Intensity (Arbitrary Units) Fold Change over Baseline
Unstimulated-100 ± 51.0
Vehicle Control-102 ± 61.02
Inactive Analog1 µM105 ± 81.05
[DAla4] Substance P (4-11)1 µM550 ± 255.5

Table 2: Inhibition of [DAla4] Substance P (4-11)-Induced Calcium Mobilization by an NK1 Receptor Antagonist

Treatment Concentration Peak Fluorescence Intensity (Arbitrary Units) % Inhibition
[DAla4] Substance P (4-11)1 µM550 ± 250%
[DAla4] Substance P (4-11) + Antagonist1 µM + 10 µM120 ± 1095.6%

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow cluster_treatments Treatments start Seed NK1R-expressing cells dye Load with Calcium Dye start->dye wash Wash dye->wash baseline Measure Baseline Fluorescence wash->baseline vehicle Vehicle Control inactive Inactive Analog agonist [DAla4] Substance P (4-11) antagonist Antagonist + [DAla4] SP (4-11) measure Measure Fluorescence Response vehicle->measure inactive->measure agonist->measure antagonist->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for a calcium mobilization assay.

G cluster_pathway NK1 Receptor Signaling Pathway ligand [DAla4] Substance P (4-11) receptor NK1 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses ca_release->downstream pkc->downstream antagonist NK1 Antagonist antagonist->receptor blocks

Caption: Simplified NK1 receptor signaling pathway.

By incorporating these well-defined negative controls, researchers can significantly enhance the rigor and reproducibility of their findings when studying the effects of [DAla4] Substance P (4-11). This guide serves as a foundational resource to aid in the design of robust experiments and the generation of high-quality, publishable data.

References

Correlation of In Vitro and In Vivo Activity of [DAla4] Substance P (4-11): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of [DAla4] Substance P (4-11), a synthetic analog of the neuropeptide Substance P (SP). While direct in vivo data for [DAla4] Substance P (4-11) is limited in publicly available literature, this document correlates its known in vitro properties with the well-established in vivo functions of the parent molecule, Substance P, and other related analogs. This guide aims to offer a valuable resource for researchers investigating the therapeutic potential of Substance P analogs.

Introduction to Substance P and its Analogs

Substance P is an eleven-amino acid neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and cellular proliferation.[1] It exerts its effects by binding to neurokinin (NK) receptors, with a primary affinity for the NK-1 receptor.[1] The development of SP analogs, such as [DAla4] Substance P (4-11), involves modifications to the original peptide sequence to enhance stability, selectivity, or to elucidate structure-activity relationships.

In Vitro Activity of [DAla4] Substance P (4-11)

[DAla4] Substance P (4-11) has been characterized primarily through in vitro binding assays. These studies have demonstrated its ability to interact with tachykinin receptors, indicating its potential to modulate Substance P-mediated signaling pathways.

CompoundAssay TypeTissue SourceRadioligandIC50 (µM)Reference
[DAla4] Substance P (4-11) Radioligand BindingRat Brain Cortex Membranes125I-Bolton Hunter-conjugated Substance P0.15[2]
[DAla4] Substance P (4-11) Radioligand BindingRat Brain Cortex Membranes125I-Bolton Hunter-conjugated Eledoisin0.5[2]

Table 1: In Vitro Receptor Binding Affinity of [DAla4] Substance P (4-11). This table summarizes the inhibitory concentration (IC50) of [DAla4] Substance P (4-11) in displacing radiolabeled ligands from tachykinin receptors in rat brain cortex membranes.

Correlation with In Vivo Activity of Substance P

The in vitro binding of [DAla4] Substance P (4-11) to tachykinin receptors suggests it may elicit similar in vivo responses to the endogenous ligand, Substance P. The following sections detail established in vivo models and activities of Substance P, providing a framework for predicting the potential in vivo effects of its analogs.

Wound Healing

Substance P is known to accelerate wound healing by promoting cell proliferation and migration.[3][4][5] This has been demonstrated in various in vivo models.

Animal ModelWound TypeSP AdministrationObserved Effects
Mice (C57BL/6J)Full-thickness excisionalTopicalEnhanced wound closure and re-epithelialization.[4][5]
Diabetic RatsExcisionalTopicalSignificantly enhanced wound healing.[4]
RabbitNeuroischemic woundIntravenousIncreased CD29 expression and early maturation of the stroma.[3]

Table 2: In Vivo Wound Healing Activity of Substance P. This table outlines the effects of Substance P administration on wound healing in different animal models.

Immunomodulation

Substance P can modulate immune responses, as evidenced by its effects on lymphocyte proliferation and immunoglobulin synthesis in vivo.[6][7][8]

Animal ModelAdministration MethodTarget Cells/TissuesObserved Effects
Mice (C3H)Continuous infusion via miniosmotic pumpSplenic and Peyer's patch lymphocytesIncreased cell proliferation and immunoglobulin synthesis (predominantly IgA).[6][7][8]

Table 3: In Vivo Immunomodulatory Effects of Substance P. This table details the impact of in vivo Substance P administration on the immune system in a murine model.

Experimental Protocols

Radioligand Binding Assay (In Vitro)

This protocol is a generalized procedure for determining the binding affinity of a compound to tachykinin receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain cortex in buffer prep2 Centrifuge homogenate at low speed prep1->prep2 prep3 Collect supernatant and centrifuge at high speed prep2->prep3 prep4 Resuspend pellet (membrane fraction) in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., 125I-BH-SP) and varying concentrations of [DAla4] Substance P (4-11) prep4->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Measure radioactivity of the filter assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curve and determine IC50 value analysis1->analysis2

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Rat brain cortices are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

  • Binding Reaction: The prepared membranes are incubated with a constant concentration of a radiolabeled tachykinin ligand (e.g., 125I-Bolton Hunter-conjugated Substance P) and a range of concentrations of the unlabeled test compound ([DAla4] Substance P (4-11)). Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

  • Separation and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity.

  • Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.

Full-Thickness Excisional Wound Healing Model (In Vivo)

This protocol describes a common in vivo model to assess the wound healing properties of a test compound.[4][5]

G cluster_procedure Experimental Procedure cluster_analysis Data Analysis proc1 Anesthetize mouse proc2 Create full-thickness excisional wound on the dorsum using a biopsy punch proc1->proc2 proc3 Topically apply test compound (e.g., Substance P) or vehicle control to the wound proc2->proc3 proc4 Monitor and photograph the wound at regular intervals proc3->proc4 analysis1 Measure wound area from photographs proc4->analysis1 analysis3 Histological analysis of wound tissue (optional) proc4->analysis3 analysis2 Calculate percentage of wound closure analysis1->analysis2

Caption: Workflow for an in vivo wound healing assay.

Detailed Steps:

  • Animal Preparation: Mice are anesthetized, and the dorsal hair is shaved and the skin is disinfected.

  • Wound Creation: A full-thickness excisional wound is created on the back of each mouse using a sterile biopsy punch.

  • Treatment: The wounds are treated topically with the test compound (e.g., Substance P) or a vehicle control.

  • Monitoring and Measurement: The wounds are monitored and photographed at regular intervals (e.g., days 0, 3, 7, 10, and 14). The wound area is measured from the photographs using image analysis software.

  • Data Analysis: The percentage of wound closure is calculated for each time point. At the end of the experiment, tissue samples can be collected for histological analysis to assess re-epithelialization, collagen deposition, and inflammation.

Substance P Signaling Pathway

Substance P binding to the NK-1 receptor initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the effects of SP and its analogs.

G SP Substance P NK1R NK-1 Receptor SP->NK1R binds Gq Gq protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., proliferation, inflammation) Ca2->CellularResponse PKC->CellularResponse

Caption: Substance P signaling pathway via NK-1 receptor.

Pathway Description: Upon binding of Substance P to its G-protein coupled receptor, the NK-1 receptor, the associated Gq protein is activated.[9] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including cell proliferation, inflammation, and neurotransmission.[9]

Conclusion

References

A Comparative Guide to [DAla4] Substance P (4-11) and Selective NK2/NK3 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of the Substance P analog, [DAla4] Substance P (4-11), with the selective neurokinin-2 (NK2) receptor agonist, GR 64349, and the selective neurokinin-3 (NK3) receptor agonist, Senktide. The information presented is intended to assist researchers in selecting the appropriate tool compounds for studies involving the tachykinin system.

Introduction to Tachykinin Receptors and Their Ligands

Tachykinin receptors, including NK1, NK2, and NK3, are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They play crucial roles in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Substance P, neurokinin A (NKA), and neurokinin B (NKB) are the endogenous ligands for these receptors, with a preferential affinity of Substance P for NK1, NKA for NK2, and NKB for NK3 receptors.

The compounds compared in this guide are synthetic agonists designed to target specific tachykinin receptors, enabling the elucidation of their distinct physiological and pathological roles.

  • [DAla4] Substance P (4-11): An analog of the C-terminal fragment of Substance P, primarily characterized as an NK1 receptor ligand.

  • GR 64349: A potent and highly selective peptide agonist for the NK2 receptor.

  • Senktide: A potent and selective peptide agonist for the NK3 receptor.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and functional potencies of [DAla4] Substance P (4-11), GR 64349, and Senktide at the three tachykinin receptors. It is important to note that the experimental conditions under which these data were generated may vary between studies, and direct comparisons should be made with caution.

CompoundReceptorAssay TypeSpeciesPreparationValueCitation
[DAla4] Substance P (4-11) NK1Radioligand Binding (Inhibition of 125I-BH-Substance P binding)RatBrain cortex membranesIC50: 0.15 µM[1]
NK1Radioligand Binding (Inhibition of 125I-BH-Eledoisin binding)RatBrain cortex membranesIC50: 0.5 µM[1]
GR 64349 NK2Functional (Rat Colon Contraction)RatColonEC50: 3.7 nM
NK2Functional (IP-1 Accumulation)HumanRecombinant CHO cellspEC50: 9.10
NK2Functional (Calcium Mobilization)HumanRecombinant CHO cellspEC50: 9.27
NK2Functional (cAMP Synthesis)HumanRecombinant CHO cellspEC50: 10.66
NK1Functional (IP-1 Accumulation)HumanRecombinant CHO cellspEC50: 5.95
NK1Functional (Calcium Mobilization)HumanRecombinant CHO cellspEC50: 6.55
NK1Functional (cAMP Synthesis)HumanRecombinant CHO cellspEC50: 7.71
Senktide NK3FunctionalEC50: 0.5-3 nM[2]
NK1FunctionalEC50: 35 µM[2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. IC50 is the concentration of a ligand that displaces 50% of a radioligand from its specific binding sites.

Signaling Pathways

Activation of tachykinin receptors by their respective agonists initiates intracellular signaling cascades. The primary signaling pathway for all three receptors involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Some studies also suggest that tachykinin receptors can couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Tachykinin_Signaling cluster_receptor Tachykinin Receptor Activation cluster_g_protein G Protein Signaling cluster_downstream Downstream Effectors Agonist Agonist Receptor NK1/NK2/NK3 Receptor Agonist->Receptor Binding Gq Gq/11 Receptor->Gq Activation Gs Gs Receptor->Gs Activation PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: General signaling pathway for tachykinin receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the compounds in this guide.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the target receptor Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Analyze data to determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the tachykinin receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., 125I-Bolton Hunter-Substance P for NK1), and varying concentrations of the unlabeled test compound. Incubate at room temperature for a defined period to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, typically in cells engineered to express the receptor of interest.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture cells expressing the target receptor Start->Cell_Culture Load_Dye Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Load_Dye Add_Compound Add varying concentrations of the test compound Load_Dye->Add_Compound Measure_Fluorescence Measure the change in fluorescence over time Add_Compound->Measure_Fluorescence Analyze Analyze data to determine EC50 Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a calcium mobilization assay.

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells) in a multi-well plate and grow to confluency.

  • Dye Loading: Wash the cells with an appropriate assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

  • Compound Addition: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This guide provides a comparative overview of [DAla4] Substance P (4-11), GR 64349, and Senktide, highlighting their respective selectivities for the NK1, NK2, and NK3 tachykinin receptors. The provided data and protocols serve as a valuable resource for researchers investigating the complex roles of the tachykinin system in health and disease. The choice of agonist will depend on the specific research question and the receptor subtype of interest. It is always recommended to consult the primary literature for the most detailed information on experimental conditions and results.

References

Safety Operating Guide

Proper Disposal Procedures for [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for [DAla4] Substance P (4-11) was not located. The following disposal procedures are based on general best practices for handling and disposing of synthetic peptides in a research laboratory setting. All laboratory personnel should be familiar with their institution's specific waste disposal policies and follow all applicable local, state, and federal regulations.

[DAla4] Substance P (4-11) is a synthetic peptide intended for research use only.[1] While the specific toxicological properties have not been fully investigated, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Gloves: Always wear chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

When handling the lyophilized powder, it is recommended to do so in a well-ventilated area or a fume hood to avoid inhalation. Allow the container to reach room temperature in a desiccator before opening to prevent condensation, which can affect the stability of the peptide.[2]

II. Waste Segregation and Disposal Streams

Proper segregation of waste is critical to ensure safe and compliant disposal. The following waste streams should be considered for materials contaminated with [DAla4] Substance P (4-11):

  • Solid Waste:

    • Unused or Expired Peptide: Unwanted lyophilized [DAla4] Substance P (4-11) should be disposed of as chemical waste. Do not dispose of it in the regular trash.

    • Contaminated Labware: Items such as weigh boats, pipette tips, and microfuge tubes that have come into direct contact with the peptide should be collected in a designated solid chemical waste container.

  • Liquid Waste:

    • Peptide Solutions: Aqueous solutions of [DAla4] Substance P (4-11) should be collected in a designated aqueous chemical waste container.

    • Organic Solvent Solutions: If the peptide was dissolved in an organic solvent (e.g., DMSO, DMF), the waste should be collected in a designated organic solvent waste container. Do not mix aqueous and organic waste streams unless permitted by your institution's hazardous waste program.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with the peptide should be disposed of in a designated sharps container for chemical waste.

III. Decontamination of Glassware

For reusable glassware that has come into contact with [DAla4] Substance P (4-11), a thorough decontamination procedure is necessary:

  • Initial Rinse: Rinse the glassware with a suitable solvent that is known to dissolve the peptide to remove the bulk of the residue. Collect this rinse as liquid chemical waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.

  • Acid Bath (Optional but Recommended): For stubborn residues or to ensure complete removal, an acid bath (e.g., chromic acid) can be used, followed by extensive rinsing with deionized water. Exercise extreme caution when working with acid baths and follow all safety protocols.

  • Final Rinse: Thoroughly rinse the glassware with deionized water before drying.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with [DAla4] Substance P (4-11).

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Disposal & Decontamination A Waste Contaminated with [DAla4] Substance P (4-11) B Identify Waste Type A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharps F Reusable Glassware B->F Glassware G Solid Chemical Waste Container C->G H Aqueous Chemical Waste Container D->H Aqueous I Organic Solvent Waste Container D->I Organic J Sharps Chemical Waste Container E->J K Decontaminate: Rinse, Wash, Acid Bath (optional) F->K

Caption: Disposal workflow for [DAla4] Substance P (4-11) waste.

V. Quantitative Data Summary

PropertyValueSource
Molecular Formula C44H65N11O10S[3]
Molecular Weight 940.12 g/mol [3]
Storage Temperature -15°C to -20°C (lyophilized)[2][3]
Appearance Lyophilized powder[4]

References

Essential Safety & Handling Protocols for [DAla4] Substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use. [1]

This document provides crucial safety and logistical information for handling the synthetic peptide, [DAla4] Substance P (4-11). The following guidelines are based on general laboratory safety protocols for handling peptide compounds and information from the safety data sheet of a similar substance, Substance P (7-11). A specific Safety Data Sheet (SDS) for [DAla4] Substance P (4-11) was not located. Researchers should handle this substance with care and adhere to all institutional and national safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from splashes or dust.
Hand Protection Nitrile or latex gloves.Prevents skin contact. Gloves must be inspected prior to use.[2]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a clean and well-ventilated workspace.[2]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Reconstitution :

    • If the peptide is in solid form, carefully open the vial in a fume hood or designated containment area to avoid generating dust.

    • Add the recommended solvent slowly to the vial.

    • Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking which can cause denaturation.

  • Use in Experiments :

    • Handle all solutions containing [DAla4] Substance P (4-11) with care to avoid spills and aerosol generation.

    • Use appropriate containment measures for the specific experimental procedures.

  • Post-Handling :

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

    • Wash hands thoroughly after handling the substance, even if gloves were worn.[2]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with [DAla4] Substance P (4-11) should be considered chemical waste and disposed of in accordance with institutional and local regulations.

  • Waste Segregation :

    • Separate liquid and solid waste into clearly labeled, sealed containers.

    • Do not mix with other incompatible waste streams.

  • Liquid Waste :

    • Collect all aqueous solutions containing the peptide in a designated, leak-proof container labeled "Hazardous Chemical Waste."

    • Depending on local regulations, small quantities of aqueous, non-hazardous peptide solutions may be eligible for sewer disposal with copious amounts of water, but this should be verified with your institution's environmental health and safety (EHS) office.

  • Solid Waste :

    • All contaminated consumables (e.g., pipette tips, vials, gloves) should be placed in a designated solid waste container labeled "Hazardous Chemical Waste."

  • Decontamination :

    • All non-disposable equipment that has come into contact with the peptide should be thoroughly cleaned and decontaminated according to standard laboratory procedures.

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor.[3]

Handling Workflow for [DAla4] Substance P (4-11)

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare well-ventilated workspace don_ppe Don appropriate PPE: - Safety Glasses - Gloves - Lab Coat prep_area->don_ppe reconstitute Reconstitute peptide in a fume hood don_ppe->reconstitute experiment Perform experiment reconstitute->experiment decontaminate Decontaminate work surfaces experiment->decontaminate dispose Dispose of waste decontaminate->dispose wash_hands Wash hands thoroughly dispose->wash_hands segregate Segregate liquid and solid waste dispose->segregate liquid_waste Collect liquid waste in labeled container segregate->liquid_waste solid_waste Collect solid waste in labeled container segregate->solid_waste final_disposal Arrange for professional disposal liquid_waste->final_disposal solid_waste->final_disposal

A flowchart illustrating the safe handling and disposal workflow for [DAla4] Substance P (4-11).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.